4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile
説明
特性
IUPAC Name |
4-(1,2,4-triazol-1-ylmethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c11-5-9-1-3-10(4-2-9)6-14-8-12-7-13-14/h1-4,7-8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLYWHSJALKYOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112809-25-3 | |
| Record name | 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112809-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, a key chemical intermediate in the synthesis of the potent third-generation aromatase inhibitor, Letrozole. This document details the compound's physicochemical properties, presents various established synthesis protocols, and discusses the biological significance of the 1,2,4-triazole moiety. While this compound is primarily recognized for its role as a precursor to Letrozole, this guide also touches upon the broader therapeutic potential of the triazole class of compounds. The mechanism of action of Letrozole is elaborated to provide a complete context for the importance of its synthetic intermediates.
Introduction
This compound, with the CAS number 112809-25-3, is a heterocyclic organic compound.[1][2] It features a benzonitrile group linked to a 1,2,4-triazole ring via a methylene bridge.[1] Its primary significance in the pharmaceutical industry lies in its role as a crucial building block in the multi-step synthesis of Letrozole.[3] Letrozole is a non-steroidal aromatase inhibitor used extensively in the treatment of hormone-responsive breast cancer in postmenopausal women. The efficient and regioselective synthesis of this compound is a critical factor in the overall yield and purity of the final active pharmaceutical ingredient, Letrozole.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and reaction optimization.
| Property | Value | Reference(s) |
| CAS Number | 112809-25-3 | [1] |
| Molecular Formula | C₁₀H₈N₄ | [4] |
| Molecular Weight | 184.20 g/mol | [3][4] |
| Appearance | White Solid | [3] |
| Melting Point | >77°C | [3] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [3] |
| Storage | Amber Vial, Refrigerator | [3] |
Synthesis of this compound
The synthesis of this compound typically involves the nucleophilic substitution reaction between a salt of 1,2,4-triazole and a 4-(halomethyl)benzonitrile derivative. Several methods have been developed to optimize the yield and regioselectivity of this reaction, minimizing the formation of the undesired 4-(4H-1,2,4-triazol-4-yl)methyl)benzonitrile isomer.
General Synthesis Workflow
The overall synthetic scheme for producing Letrozole from 4-(halomethyl)benzonitrile highlights the central role of this compound.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound, adapted from patented literature.
Protocol 1: Synthesis using Sodium Salt of 1,2,4-Triazole [5]
-
Materials:
-
Sodium salt of 1,2,4-triazole
-
4-Bromomethylbenzonitrile
-
Dimethylformamide (DMF)
-
Dichloromethane
-
Diisopropyl ether
-
Demineralized water
-
-
Procedure:
-
To a solution of 98 g of the sodium salt of 1,2,4-triazole in 100 cc of DMF at 25-30°C, add a solution of 100 g of 4-bromomethylbenzonitrile in 250 cc of DMF at 10°C over a period of 30 minutes.[5]
-
Stir the reaction mixture for 2 hours at a temperature of 10 to 15°C.[5]
-
After the reaction is complete, add demineralized water to the mixture and extract the product with dichloromethane.[5]
-
Distill the organic layer to remove the solvent.[5]
-
Crystallize the resulting solid from diisopropyl ether to obtain pure this compound.[5]
-
Protocol 2: Synthesis using Cesium Carbonate [6]
-
Materials:
-
4-Halomethyl benzonitrile (e.g., 4-bromomethylbenzonitrile)
-
1,2,4-Triazole
-
Cesium carbonate
-
Organic solvent (e.g., acetonitrile)
-
Suitable organic solvent for precipitation (e.g., a non-polar solvent)
-
-
Procedure:
Biological Significance and Context
While this compound is primarily an intermediate, the 1,2,4-triazole ring it contains is a well-established pharmacophore found in numerous biologically active compounds.
The 1,2,4-Triazole Moiety in Medicinal Chemistry
The 1,2,4-triazole nucleus is a versatile scaffold that exhibits a wide range of pharmacological activities. This is attributed to its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, dipole-dipole interactions, and metal coordination.
-
Antifungal Activity: Many clinically important antifungal agents, such as fluconazole and itraconazole, contain a 1,2,4-triazole ring. These drugs typically function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[7][8]
-
Antibacterial Activity: Various derivatives of 1,2,4-triazole have demonstrated significant antibacterial activity against a range of pathogenic bacteria, including Staphylococcus aureus.[7][9]
-
Other Activities: The 1,2,4-triazole core is also present in drugs with anti-inflammatory, anticonvulsant, and anticancer properties.[8]
Mechanism of Action of Letrozole
The ultimate product of the synthetic pathway involving this compound is Letrozole. Letrozole is a highly potent and selective non-steroidal inhibitor of aromatase, the enzyme responsible for the final step in estrogen biosynthesis.
By competitively binding to the heme group of the cytochrome P450 subunit of aromatase, Letrozole blocks the conversion of androgens to estrogens in peripheral tissues. This leads to a significant reduction in circulating estrogen levels, thereby depriving hormone-receptor-positive breast cancer cells of the hormonal stimulation required for their growth and proliferation.
Experimental Protocol: Aromatase Inhibition Assay
To assess the biological activity of the final product, Letrozole, an in vitro aromatase inhibition assay is a standard method. The following is a representative protocol for a fluorometric aromatase inhibition assay.[10][11][12]
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against human recombinant aromatase.
-
Materials:
-
Recombinant human aromatase (CYP19A1)
-
Fluorogenic aromatase substrate
-
NADPH generating system
-
Aromatase assay buffer
-
Letrozole (as a positive control)
-
Test compound
-
96-well black microplate
-
Microplate reader with fluorescence detection capabilities
-
-
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound and Letrozole in the assay buffer. Prepare the aromatase enzyme and NADPH generating system according to the manufacturer's instructions.
-
Assay Plate Setup: Add the serially diluted test compound, positive control, and a vehicle control to the wells of the 96-well plate in triplicate. Add the aromatase enzyme solution to all wells.
-
Pre-incubation: Incubate the plate for at least 10 minutes at 37°C to allow the inhibitors to interact with the aromatase.[10]
-
Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate and NADPH regenerating system to all wells.
-
Kinetic Measurement: Immediately measure the fluorescence in kinetic mode for 60 minutes at 37°C (Excitation/Emission ≈ 488/527 nm).[10][13]
-
Data Analysis:
-
Determine the rate of reaction for each well.
-
Calculate the percentage of aromatase inhibition for each concentration of the test compound compared to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
-
Conclusion
This compound is a fundamentally important molecule in the synthesis of Letrozole, a cornerstone therapy for hormone-dependent breast cancer. While its own biological activity is not extensively studied, its chemical structure incorporates the 1,2,4-triazole moiety, a privileged scaffold in medicinal chemistry associated with a broad spectrum of therapeutic applications. Understanding the synthesis and properties of this intermediate is crucial for the efficient production of Letrozole and for the potential development of novel triazole-based therapeutics. This guide provides a foundational resource for researchers and professionals in the field of drug development and medicinal chemistry.
References
- 1. Benzonitrile,4-(1H-1,2,4-triazol-1-ylmethyl)- | C10H8N4 | CID 19003590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Naarini Molbio Pharma [naarini.com]
- 4. 4-(1,2,4-Triazol-1-ylmethyl)benzonitrile | C10H8N4 | CID 7537616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US20050209294A1 - Process for producing this compound - Google Patents [patents.google.com]
- 6. US20090270633A1 - Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4-[1-(1H-1,2,4-triazol-1-yl)methylene benzonitrile intermediate - Google Patents [patents.google.com]
- 7. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, antibacterial and antifungal activities of novel 1,2,4-triazolium derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aromatase (CYP19A) Activity Assay Kit (Fluorometric) (ab273306) | Abcam [abcam.com]
- 11. Design, Synthesis and Biological Evaluation of Aromatase Inhibitors Based on Sulfonates and Sulfonamides of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aromatase (CYP19A) Inhibitor Screening Kit (Fluorometric) | Abcam [abcam.com]
- 13. Aromatase (CYP19A) Inhibitor Screening Kit (Fluorometric) | Abcam [abcam.com]
An In-depth Technical Guide to 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. The content is tailored for researchers, scientists, and drug development professionals, offering detailed data and experimental methodologies.
Core Compound Details
This compound is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals, most notably the third-generation aromatase inhibitor, Letrozole.[1][2][3] Its structure features a benzonitrile group linked to a 1,2,4-triazole ring through a methylene bridge.
Chemical Structure and Identifiers
The molecular structure of this compound is foundational to its chemical behavior and synthetic utility.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 112809-25-3[1][4] |
| Molecular Formula | C₁₀H₈N₄[3] |
| Molecular Weight | 184.20 g/mol [4] |
| InChI Key | HQLYWHSJALKYOV-UHFFFAOYSA-N[1] |
| SMILES | C1=CC(=CC=C1CN2C=NC=N2)C#N[5] |
| Synonyms | 1-(4-Cyanobenzyl)-1,2,4-triazole, 4-(1,2,4-triazol-1-ylmethyl)benzonitrile[6] |
Physicochemical and Toxicological Properties
The physical, chemical, and toxicological properties of this compound are critical for its handling, application in synthesis, and safety assessment.
Physical Properties
| Property | Value |
| Physical Form | White solid[7] |
| Melting Point | >77 °C[7] |
| Boiling Point (Predicted) | 412.1 ± 55.0 °C[5] |
| Density (Predicted) | 1.19 ± 0.1 g/cm³[5] |
| Solubility | Slightly soluble in Chloroform and Methanol[5][7] |
| pKa (Predicted) | 2.52 ± 0.10[5] |
Chemical Properties
This compound exhibits reactivity characteristic of its constituent functional groups. The triazole ring can participate in further substitution reactions, and the nitrile group can undergo hydrolysis or reduction. Its primary chemical utility lies in its role as a building block for more complex molecules. The para-substitution on the benzene ring is noted to enhance its solubility in ethyl acetate, which is advantageous for industrial purification processes.[1]
Toxicological Summary
Based on available safety data sheets, this compound is classified as harmful.
| Hazard Statement | Description |
| H302 | Harmful if swallowed[8] |
| H312 | Harmful in contact with skin[8] |
| H332 | Harmful if inhaled |
| H315 | Causes skin irritation[8] |
| H319 | Causes serious eye irritation[8] |
| H335 | May cause respiratory irritation[8] |
Standard precautionary measures, including the use of personal protective equipment, are recommended when handling this compound.[9]
Synthesis and Characterization
The synthesis of this compound is a key step in the production of Letrozole. Various methods have been developed to optimize yield and purity.
Experimental Protocol: Synthesis
The following is a representative experimental protocol for the synthesis of this compound, based on patented industrial processes.[2]
References
- 1. This compound | 112809-25-3 | Benchchem [benchchem.com]
- 2. US20050209294A1 - Process for producing this compound - Google Patents [patents.google.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. Benzonitrile,4-(1H-1,2,4-triazol-1-ylmethyl)- | C10H8N4 | CID 19003590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. Naarini Molbio Pharma [naarini.com]
- 8. 4-(1,2,4-Triazol-1-ylmethyl)benzonitrile | C10H8N4 | CID 7537616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. capotchem.cn [capotchem.cn]
CAS number 112809-25-3 physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile (CAS Number: 112809-25-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of the compound with CAS number 112809-25-3, chemically identified as this compound. This compound is a key intermediate in the synthesis of Letrozole, a nonsteroidal aromatase inhibitor used in the treatment of hormone-responsive breast cancer.[1] This document collates available data on its physical and chemical characteristics, outlines general experimental protocols for their determination, and presents a visualization of its synthesis workflow. The information is intended to support researchers, scientists, and professionals involved in drug development and chemical synthesis.
Chemical Identity and Structure
The compound is a nitrogen-containing heterocyclic molecule. It features a benzonitrile group attached to a 1,2,4-triazole moiety through a methylene bridge.
| Identifier | Value |
| CAS Number | 112809-25-3 |
| Chemical Name | This compound |
| Synonyms | 1-(4-Cyanobenzyl)-1,2,4-triazole, Letrozole Intermediate |
| Molecular Formula | C₁₀H₈N₄ |
| IUPAC Name | 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile |
| InChI Key | HQLYWHSJALKYOV-UHFFFAOYSA-N |
| SMILES | C(#N)C1=CC=C(CN2C=NC=N2)C=C1 |
Physical and Chemical Properties
The following tables summarize the known physical and chemical properties of this compound. It is important to note that some of the data, particularly the boiling point and density, are predicted values and should be confirmed through experimental analysis.
Table 2.1: Physical Properties
| Property | Value | Source(s) |
| Appearance | White solid | [2][3] |
| Melting Point | 69 °C | [2] |
| Boiling Point (Predicted) | 412.1 ± 55.0 °C | [2][3] |
| Density (Predicted) | 1.19 ± 0.1 g/cm³ | [3] |
| Solubility | Slightly soluble in Chloroform and Methanol.[4] The nitrile group may enhance its polarity and solubility in organic solvents.[5] |
Table 2.2: Chemical Properties
| Property | Value | Source(s) |
| Molecular Weight | 184.20 g/mol | [6] |
| Purity | Commercially available with purities of ≥90%, ≥95%, and 98%. | [6][7][8] |
| Storage Conditions | Sealed in a dry environment at 2-8°C. | [7][9] |
| Hazard Codes | Xn (Harmful) | [2] |
| Risk Statements | R10: Flammable; R20/21/22: Harmful by inhalation, in contact with skin and if swallowed. | [2] |
| Safety Statements | S16: Keep away from sources of ignition - No smoking; S22: Do not breathe dust; S36/37/39: Wear suitable protective clothing, gloves and eye/face protection. | [2] |
Experimental Protocols
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high-purity compound.
-
Apparatus : Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.
-
Procedure :
-
A small amount of the finely powdered, dry sample is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears (initial melting point) and the temperature at which the entire sample becomes liquid (final melting point) are recorded to define the melting range.
-
Boiling Point Determination (Distillation Method)
For high-boiling point solids, the boiling point is often determined under reduced pressure to prevent decomposition. The predicted boiling point of this compound is high, suggesting that vacuum distillation would be the appropriate method.
-
Apparatus : Distillation flask, condenser, receiving flask, thermometer, vacuum source, heating mantle.
-
Procedure :
-
The sample is placed in the distillation flask with boiling chips.
-
The apparatus is assembled for vacuum distillation, ensuring all joints are properly sealed.
-
The system is evacuated to the desired pressure.
-
The sample is heated gently until it begins to boil.
-
The temperature of the vapor that distills is recorded as the boiling point at that specific pressure.
-
Density Determination (Gas Pycnometry)
Gas pycnometry is a common method for determining the density of a solid powder.
-
Apparatus : Gas pycnometer.
-
Procedure :
-
A known mass of the sample is placed in the sample chamber.
-
The system is purged with an inert gas (e.g., helium).
-
The gas is expanded from a reference chamber into the sample chamber, and the resulting pressure change is measured.
-
Based on the pressure change and the known volumes of the chambers, the volume of the solid sample is calculated.
-
The density is then calculated by dividing the mass of the sample by its volume.
-
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
A small amount of the sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The solution is transferred to an NMR tube.
-
¹H and ¹³C NMR spectra are acquired to confirm the chemical structure and assess purity.
-
-
Mass Spectrometry (MS) :
-
The sample is introduced into the mass spectrometer (e.g., via direct infusion or coupled with a chromatography system).
-
The sample is ionized (e.g., using electrospray ionization - ESI).
-
The mass-to-charge ratio (m/z) of the resulting ions is measured to determine the molecular weight and fragmentation pattern.
-
-
Infrared (IR) Spectroscopy :
-
A small amount of the solid sample is placed on the ATR crystal of an FT-IR spectrometer.
-
The IR spectrum is recorded to identify the functional groups present in the molecule (e.g., C≡N stretch of the nitrile, C-H bonds, and aromatic ring vibrations).
-
Synthesis Workflow
This compound is synthesized via a nucleophilic substitution reaction. The most common method involves the reaction of an alkali metal salt of 1,2,4-triazole with an α-halo substituted benzonitrile.[1]
Caption: Synthesis workflow for this compound.
Biological Activity
The primary biological significance of this compound is its role as a direct precursor in the synthesis of Letrozole.[1] Letrozole is a potent and selective nonsteroidal aromatase inhibitor. By inhibiting the aromatase enzyme, Letrozole blocks the conversion of androgens to estrogens, which is a key therapeutic strategy in hormone-dependent breast cancer. While compounds containing a triazole ring can exhibit a range of biological activities, including antifungal and antimicrobial properties, the specific biological activity of this compound itself is not extensively studied, as its main utility lies in its function as a chemical intermediate.[5]
Conclusion
This compound (CAS 112809-25-3) is a well-characterized organic compound with defined physical and chemical properties. Its primary importance lies in its crucial role as an intermediate in the large-scale synthesis of the anticancer drug Letrozole. This guide provides essential data and procedural outlines to aid researchers and professionals in the fields of medicinal chemistry and drug development in their work with this compound. Further experimental validation of the predicted properties is recommended for applications requiring a high degree of precision.
References
- 1. benchchem.com [benchchem.com]
- 2. store.astm.org [store.astm.org]
- 3. SSERC | Melting point determination [sserc.org.uk]
- 4. thinksrs.com [thinksrs.com]
- 5. amherst.edu [amherst.edu]
- 6. fiveable.me [fiveable.me]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. NMR Spectroscopy [www2.chemistry.msu.edu]
An In-depth Technical Guide to the Letrozole Intermediate: 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile
This technical guide provides a comprehensive overview of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, a crucial intermediate in the synthesis of the non-steroidal aromatase inhibitor, Letrozole.[1][2] Letrozole is a widely used therapeutic agent in the treatment of hormone-responsive breast cancer in postmenopausal women.[2] The purity and efficient synthesis of this intermediate are paramount to the quality and cost-effectiveness of the final active pharmaceutical ingredient. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and visualizations of key chemical pathways.
Chemical Properties and Specifications
This compound is a nitrogen-containing heterocyclic compound.[2] It possesses a benzonitrile core substituted with a 1,2,4-triazole moiety through a methylene linker.[2] Below is a summary of its key chemical properties.
| Property | Value | Source |
| CAS Number | 112809-25-3 | [3][4] |
| Molecular Formula | C₁₀H₈N₄ | [3][4] |
| Molecular Weight | 184.20 g/mol | [3][4][5] |
| Appearance | White to off-white solid | |
| Melting Point | 69 °C | |
| Purity | ≥95% | [3] |
| Solubility | Slightly soluble in Chloroform and Methanol. |
Synthesis of this compound
The synthesis of this intermediate is a critical step in the manufacturing of Letrozole. Various methods have been developed to optimize yield and regioselectivity, minimizing the formation of the undesired 4-(4H-1,2,4-triazol-4-ylmethyl)benzonitrile isomer. A widely adopted and efficient method involves the nucleophilic substitution of a α-halo-4-tolunitrile with the sodium salt of 1,2,4-triazole in a suitable solvent.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established patented procedures which report high selectivity.
Materials:
-
α-Bromo-4-tolunitrile
-
1,2,4-Triazole
-
Sodium hydride (NaH) or Sodium metal (Na)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropyl ether
-
Demineralized water
-
Sodium sulfate
Procedure:
-
Formation of the Sodium Salt of 1,2,4-Triazole:
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen), suspend 1,2,4-triazole in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise to the suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional hour to ensure complete formation of the sodium salt.
-
-
Alkylation Reaction:
-
In a separate flask, dissolve α-bromo-4-tolunitrile in anhydrous DMF.
-
Cool the solution of the sodium salt of 1,2,4-triazole to 10-15 °C.
-
Add the α-bromo-4-tolunitrile solution dropwise to the triazole salt solution over a period of 30 minutes, maintaining the temperature between 10-15 °C.
-
Stir the reaction mixture at this temperature for 2-3 hours.
-
-
Work-up and Isolation:
-
Quench the reaction by adding demineralized water.
-
Extract the aqueous mixture with dichloromethane (2 x volumes).
-
Combine the organic layers and wash with demineralized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification:
-
Crystallize the crude product from diisopropyl ether to yield pure this compound.
-
Caption: Experimental workflow for the synthesis of this compound.
Synthesis of Letrozole
The intermediate, this compound, is subsequently reacted with 4-fluorobenzonitrile to yield Letrozole.
Experimental Protocol: Synthesis of Letrozole
Materials:
-
This compound
-
4-Fluorobenzonitrile
-
Potassium tert-butoxide
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Reaction Setup:
-
In a reaction vessel under an inert atmosphere, dissolve potassium tert-butoxide in anhydrous DMF.
-
Cool the solution to -5 to 0 °C.
-
-
Addition of Reactants:
-
In a separate flask, dissolve this compound and 4-fluorobenzonitrile in anhydrous DMF.
-
Add this solution dropwise to the cooled potassium tert-butoxide solution, maintaining the temperature between -5 to 0 °C.
-
-
Reaction and Work-up:
-
Stir the reaction mixture at this temperature for 1-2 hours.
-
Quench the reaction with water.
-
The product, Letrozole, will precipitate out of the solution.
-
-
Purification:
-
Collect the precipitate by filtration.
-
Wash the solid with water and then with a cold non-polar solvent (e.g., hexane).
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like ethyl acetate/hexane.
-
Caption: Synthetic pathway of Letrozole from α-Bromo-4-tolunitrile.
Analytical Characterization
Comprehensive analytical characterization is essential to confirm the identity and purity of this compound. The following tables summarize the expected analytical data.
¹H NMR Spectroscopy (Expected)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.2 | s | 1H | Triazole-H |
| ~8.0 | s | 1H | Triazole-H |
| ~7.7 | d | 2H | Ar-H (ortho to CN) |
| ~7.4 | d | 2H | Ar-H (meta to CN) |
| ~5.5 | s | 2H | -CH₂- |
¹³C NMR Spectroscopy (Expected)
| Chemical Shift (δ) ppm | Assignment |
| ~152 | Triazole-C |
| ~144 | Triazole-C |
| ~142 | Ar-C (ipso to -CH₂-) |
| ~133 | Ar-CH (ortho to CN) |
| ~129 | Ar-CH (meta to CN) |
| ~118 | -C≡N |
| ~112 | Ar-C (ipso to CN) |
| ~52 | -CH₂- |
FT-IR Spectroscopy (Expected)
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretch (aromatic and triazole) |
| ~2230 | C≡N stretch (nitrile) |
| ~1600, 1500 | C=C stretch (aromatic) |
| ~1450 | C-H bend (methylene) |
| ~1250, 1100, 1000 | C-N stretch, ring vibrations |
Mass Spectrometry (Expected)
| m/z | Assignment |
| 185.08 | [M+H]⁺ |
| 207.06 | [M+Na]⁺ |
Mechanism of Action of Letrozole
The ultimate product of this synthetic pathway, Letrozole, functions as a potent and selective aromatase inhibitor. Aromatase is a key enzyme in the biosynthesis of estrogens from androgens. By competitively binding to the heme group of the cytochrome P450 subunit of aromatase, Letrozole blocks this conversion, leading to a significant reduction in estrogen levels. This is particularly effective in the treatment of hormone-receptor-positive breast cancer, where estrogen acts as a growth promoter for the tumor cells.
Caption: Mechanism of action of Letrozole as an aromatase inhibitor.
Conclusion
This compound is a pivotal intermediate in the industrial synthesis of Letrozole. The development of regioselective and high-yield synthetic routes for this compound is crucial for ensuring the economic viability and high purity of the final drug product. This guide has provided a detailed overview of its synthesis, including experimental protocols and key reaction pathways. While specific, publicly available analytical data for this intermediate is limited, the provided expected values based on close structural analogues offer a valuable reference for researchers in the field. A thorough understanding of the chemistry of this intermediate is essential for professionals involved in the development and manufacturing of Letrozole.
References
The Core Mechanism of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile Derivatives: A Technical Guide to Aromatase Inhibition and Beyond
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile and its derivatives, a class of compounds pivotal in the development of targeted cancer therapies. The core of their therapeutic efficacy lies in the potent and selective inhibition of aromatase, a key enzyme in estrogen biosynthesis. By disrupting this pathway, these derivatives effectively suppress the growth of hormone-dependent cancers. This document details the molecular interactions, downstream signaling effects, and methodologies for evaluating these compounds.
Primary Mechanism of Action: Aromatase Inhibition
The principal mechanism of action for this compound derivatives is the competitive inhibition of aromatase (cytochrome P450 19A1), the enzyme responsible for the final and rate-limiting step of estrogen biosynthesis—the conversion of androgens (testosterone and androstenedione) to estrogens (estradiol and estrone).[1]
The 1,2,4-triazole ring is a critical pharmacophore, facilitating the binding of these non-steroidal inhibitors to the heme iron atom within the active site of the aromatase enzyme. This interaction blocks the enzyme's catalytic activity, leading to a significant reduction in circulating estrogen levels.[2][3] Letrozole, a direct derivative, is a highly potent and selective aromatase inhibitor, achieving near-complete suppression of estrogen synthesis.[1]
Downstream Effects of Estrogen Deprivation
The reduction in estrogen levels has profound effects on estrogen-receptor-positive (ER+) cancer cells, which rely on estrogen for proliferation and survival. The key downstream consequences include:
-
Inhibition of Estrogen Receptor (ER) Signaling: By depleting the ligand (estrogen), these derivatives prevent the activation of estrogen receptors. This halts the transcription of estrogen-responsive genes that are critical for tumor growth and cell cycle progression.
-
Induction of Apoptosis: The deprivation of essential growth signals triggers programmed cell death, or apoptosis, in cancer cells. This is a crucial aspect of the anti-tumor activity of these compounds.
Quantitative Data on Aromatase Inhibitory Activity
The following tables summarize the in vitro aromatase inhibitory activity (IC50 values) of various this compound derivatives and related triazole compounds from published studies.
| Compound/Derivative | IC50 (nM) | Source |
| Letrozole | 0.002 (µM) | [4] |
| 4-(((4-iodophenyl)methyl)-4H-1,2,4-triazol-4-yl-amino)-benzonitrile | 0.17 | [5] |
| 4-((1H-imidazol-1-yl)(4-iodobenzyl)amino)benzonitrile | 0.04 | [5] |
| Compound 10a (unsubstituted 1,2,3-triazole derivative) | Comparable to Letrozole | [6] |
| Compound 10j (para-cyanophenoxymethylene-1,2,3-triazole derivative) | 4640 | [6] |
| Compound Series | General Structure | IC50 Range (µM) | Source |
| Pyrimidine-triazole derivatives | Varied pyrimidine and triazole substitutions | 0.082 - 0.198 | [7] |
| 1,2,4-triazole derivative 38 | Heterocyclic diaryl-methane | 0.052 | [7] |
| 1,2,4-triazole/imidazole and 2-phenylindole hybrids | Varied substitutions | 0.09 - 0.12 | [4] |
| Hybrid imidazole and triazole compounds (Compound 4d) | Specific hybrid structure | 6.73 (MCF-7 cell line) | [2][3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of these derivatives.
In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)
This assay measures the ability of a compound to inhibit the enzymatic activity of aromatase.[8][9]
Materials:
-
Human placental microsomes (source of aromatase)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
[1β-³H]-Androstenedione (radiolabeled substrate)
-
Test compound and reference inhibitor (e.g., Letrozole)
-
Phosphate buffer (pH 7.4)
-
Chloroform
-
Dextran-coated charcoal
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NADPH regenerating system, and human placental microsomes.
-
Add the test compound at various concentrations to the reaction mixture. Include a positive control (reference inhibitor) and a negative control (vehicle).
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate, [1β-³H]-androstenedione.
-
Incubate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding chloroform and vortexing.
-
Centrifuge to separate the aqueous and organic phases. The tritiated water (³H₂O) released during the aromatization reaction will be in the aqueous phase.
-
Add dextran-coated charcoal to the aqueous phase to adsorb any remaining unmetabolized substrate.
-
Centrifuge and transfer the supernatant to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay determines the effect of the compounds on cell proliferation and viability.[10][11][12][13]
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Detection (Caspase-3 Activity Assay)
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.[14][15][16][17][18]
Materials:
-
Treated and untreated cells
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate like Ac-DEVD-AMC)
-
Assay buffer
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Lyse the treated and untreated cells using the cell lysis buffer.
-
Centrifuge the lysates to pellet the cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add an equal amount of protein from each lysate.
-
Add the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm (for pNA) or fluorescence at the appropriate excitation/emission wavelengths (for AMC).
-
The increase in absorbance or fluorescence is proportional to the caspase-3 activity.
Western Blot Analysis of Apoptotic Proteins (Bcl-2 and Bax)
This technique is used to detect changes in the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[19][20][21][22][23]
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate the proteins in the cell lysates by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities to determine the relative expression levels of Bax and Bcl-2.
Visualizing the Mechanism of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.
Signaling Pathways
Caption: Aromatase inhibition by this compound derivatives.
Caption: Intrinsic apoptosis pathway induced by aromatase inhibitor derivatives.
Experimental Workflows
Caption: Workflow for the in vitro aromatase inhibition assay.
Caption: Workflow for the MTT cell viability assay.
References
- 1. This compound | 112809-25-3 | Benchchem [benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthesis, Characterization, and In Vitro and In Silico Studies of New Triazole Derivatives as Aromatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and structure-activity relationship of 1- and 2-substituted-1,2,3-triazole letrozole-based analogues as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
- 13. atcc.org [atcc.org]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. caspase3 assay [assay-protocol.com]
- 16. researchgate.net [researchgate.net]
- 17. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 18. promega.com [promega.com]
- 19. researchgate.net [researchgate.net]
- 20. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. edspace.american.edu [edspace.american.edu]
Biological activity of triazole-benzonitrile compounds
An In-Depth Technical Guide on the Biological Activity of Triazole-Benzonitrile Compounds
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the diverse biological activities exhibited by triazole-benzonitrile compounds and related triazole derivatives. The unique structural combination of the aromatic triazole ring and the benzonitrile moiety has positioned these molecules as promising scaffolds in medicinal chemistry. This document details their anticancer, enzyme inhibitory, and antimicrobial properties, presenting quantitative data, experimental methodologies, and mechanistic insights through signaling pathway diagrams.
Introduction to Triazole-Benzonitrile Compounds
The triazole nucleus is a "privileged" scaffold in drug discovery, known for its metabolic stability, favorable pharmacokinetic properties, and ability to engage in various biological interactions such as hydrogen bonding and dipole-dipole interactions.[1] Triazoles, existing as 1,2,3-triazole or 1,2,4-triazole isomers, are core components in numerous clinically approved drugs, including antifungal and anticancer agents.[2][3][4] The incorporation of a benzonitrile group can further enhance binding affinity to target proteins and modulate the electronic properties of the molecule. The synthesis of these compounds is often achieved through efficient methods like copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), which allows for the creation of diverse molecular libraries.[1][5]
Caption: General workflow for synthesizing 1,2,3-triazole derivatives.
Anticancer Activity
Triazole-benzonitrile compounds and their analogs have demonstrated significant potential as anticancer agents by targeting various mechanisms, including immune checkpoint inhibition and cytotoxicity against various cancer cell lines.
Inhibition of PD-1/PD-L1 Interaction
A key strategy in cancer immunotherapy is the disruption of the programmed death-protein 1 (PD-1) and its ligand (PD-L1) interaction, which cancer cells exploit to evade the immune system. Certain biphenyl-1,2,3-triazol-benzonitrile derivatives have been synthesized and identified as small-molecule inhibitors of this pathway.[1]
Caption: Mechanism of PD-1/PD-L1 checkpoint inhibition by triazole compounds.
Quantitative Data: PD-1/PD-L1 Inhibition
| Compound ID | Structure Description | IC50 (µM) | Reference |
| Compound 7 | 3-(4-((5-((2-methylbiphenyl-3-yl) methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile derivative | 8.52 | [1] |
| Compound 6 | Derivative of the same series | 12.28 | [1] |
| Compound 8a | Derivative of the same series | 14.08 | [1] |
| BMS-202 | Positive Control | 0.0805 | [1] |
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay [1]
This assay quantitatively measures the binding between PD-1 and PD-L1.
-
Reagents : Recombinant human PD-1 and PD-L1 proteins are used. One protein is tagged with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor fluorophore (e.g., d2).
-
Procedure : The test compound (triazole-benzonitrile derivative) is incubated with the tagged PD-1 and PD-L1 proteins in a microplate.
-
Mechanism : If binding occurs, the donor and acceptor fluorophores are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET). Excitation of the donor results in emission from the acceptor.
-
Measurement : The HTRF signal is read on a compatible plate reader. A decrease in the HTRF signal indicates that the test compound is inhibiting the PD-1/PD-L1 interaction.
-
Analysis : IC50 values are calculated by plotting the percentage of inhibition against a range of compound concentrations.
Cytotoxic Activity
Various triazole derivatives have shown potent cytotoxic effects against a range of human cancer cell lines. This activity is often evaluated using the MTT assay.
Quantitative Data: In Vitro Anticancer Activity
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Triazole-Thioethers | Caco-2 (Colon) | 7.22 - 19.09 | [6] |
| Triazole-Thioethers | MCF-7 (Breast) | 0.31 | [6] |
| Triazole-Pyridine Hybrids | B16F10 (Melanoma) | 41.12 - 61.11 | [7] |
| Triazole-Tetrahydrocurcumin | HCT-116 (Colon) | 1.09 | [8] |
| Phosphonate-Triazole | HT-1080 (Fibrosarcoma) | 15.13 | [5] |
| Pyridine-Triazole | A549 (Lung) | 1.023 | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity [7][8]
-
Cell Culture : Cancer cells (e.g., A549, HCT-116, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with various concentrations of the synthesized triazole compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Mechanism : Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization : The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Measurement : The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis : The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Caption: Standard workflow for assessing in vitro cytotoxicity.
Enzyme Inhibitory Activity
The triazole scaffold is a potent inhibitor of various enzymes critical to disease pathogenesis. The nitrogen atoms in the triazole ring can coordinate with metal ions in the active sites of metalloenzymes, leading to potent inhibition.
Antifungal Activity via CYP51 Inhibition
The primary mechanism of action for most triazole-based antifungal drugs is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.[10][11][12] Ergosterol is an essential component of the fungal cell membrane. Its depletion disrupts membrane integrity, leading to fungal cell death.
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by triazoles.
Inhibition of Other Enzymes
Triazole derivatives have been shown to inhibit a wide range of other enzymes, highlighting their therapeutic versatility.
Quantitative Data: Enzyme Inhibition
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
| Azinane-Triazole | Acetylcholinesterase (AChE) | 0.73 | [13] |
| Azinane-Triazole | Butyrylcholinesterase (BChE) | 0.017 | [13] |
| Azinane-Triazole | α-Glucosidase | 36.74 | [13] |
| Benzimidazole-Triazole | Tyrosinase | 9.42 | [14] |
| 1H-1,2,3-Triazole Analogs | Carbonic Anhydrase-II | 13.8 - 35.7 | [15] |
Experimental Protocol: General Enzyme Inhibition Assay [13][15]
-
Reagents : A purified enzyme solution, its specific substrate, and a buffer solution are prepared.
-
Procedure : The enzyme is pre-incubated with various concentrations of the triazole inhibitor for a set time at a controlled temperature (e.g., 37°C).
-
Reaction Initiation : The reaction is started by adding the substrate.
-
Measurement : The rate of product formation (or substrate depletion) is monitored over time using a suitable detection method, such as spectrophotometry (measuring change in absorbance) or fluorometry.
-
Analysis : The initial reaction rates are calculated for each inhibitor concentration. The percentage of inhibition is determined relative to a control reaction without the inhibitor. IC50 values are then calculated from the resulting dose-response curve.
Antimicrobial Activity
Beyond their well-established antifungal properties, triazole derivatives also exhibit activity against various bacterial species.
Quantitative Data: Antibacterial and Antifungal Activity
| Compound Class | Microorganism | Activity Measurement | Result | Reference |
| 1,2,4-Triazole Schiff bases | Staphylococcus aureus | MIC | Superior or comparable to Streptomycin | [16] |
| 1,2,4-Triazole Schiff bases | Microsporum gypseum | MIC | Superior or comparable to Ketoconazole | [16] |
| Triazolo[4,5-f]-quinolinone | Escherichia coli | MIC | 12.5 - 25 µg/ml | [17] |
| 1,2,3-Triazole metal complexes | Staphylococcus aureus | MIC | 4 - 8 µg/mL | [18] |
Experimental Protocol: Broth Microdilution for MIC Determination [10]
-
Compound Preparation : The triazole compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculum Preparation : A standardized suspension of the target microorganism (e.g., S. aureus) is prepared to a specific cell density.
-
Inoculation : Each well of the microtiter plate is inoculated with the microbial suspension. Positive (no compound) and negative (no microbes) controls are included.
-
Incubation : The plate is incubated under optimal growth conditions (e.g., 24 hours at 37°C).
-
Analysis : The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This is typically assessed by visual inspection or by measuring optical density.
References
- 1. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 8. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]
- 16. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | 1,2,3-Triazoles and their metal chelates with antimicrobial activity [frontiersin.org]
Spectroscopic and Mechanistic Insights into 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile: A Key Letrozole Intermediate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, a critical intermediate in the synthesis of the nonsteroidal aromatase inhibitor, Letrozole. This document details the available spectroscopic data, outlines experimental protocols for its characterization, and presents the mechanistic pathway through which its end-product, Letrozole, exerts its therapeutic effects.
Introduction
This compound (CAS No: 112809-25-3) is a heterocyclic compound featuring a benzonitrile group linked to a 1,2,4-triazole ring via a methylene bridge. Its paramount importance in the pharmaceutical industry lies in its role as a direct precursor to Letrozole, a third-generation aromatase inhibitor used in the treatment of hormone-responsive breast cancer in postmenopausal women. The purity and structural integrity of this intermediate are crucial for the efficacy and safety of the final active pharmaceutical ingredient. Therefore, its thorough spectroscopic characterization is a fundamental aspect of quality control and drug development.
Spectroscopic Data
Precise spectroscopic data is essential for the unequivocal identification and purity assessment of this compound. The following tables summarize the key spectroscopic features of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.41 | s | 1H | Triazole-H |
| 7.97 | s | 1H | Triazole-H |
| 7.70 | d, J=8.4 Hz | 2H | Ar-H |
| 7.39 | d, J=8.4 Hz | 2H | Ar-H |
| 5.50 | s | 2H | -CH₂- |
Solvent: CDCl₃. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 152.1 | Triazole-C |
| 145.3 | Triazole-C |
| 141.5 | Ar-C (quaternary) |
| 132.8 | Ar-CH |
| 128.2 | Ar-CH |
| 118.4 | -CN |
| 112.2 | Ar-C (quaternary) |
| 52.5 | -CH₂- |
Solvent: CDCl₃. The chemical shifts are referenced to the solvent peak at 77.16 ppm.
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 185.08 | [M+H]⁺ (Calculated for C₁₀H₉N₄⁺: 185.0827) |
| 184.07 | [M]⁺ (Molecular Ion) |
| 116.05 | [M-C₂H₂N₃]⁺ (Loss of triazole ring) |
| 89.04 | [C₇H₅]⁺ (Benzyl fragment) |
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
Infrared (IR) Spectroscopy
Table 4: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2228 | Strong | C≡N stretch (nitrile) |
| 1610, 1505, 1455 | Medium-Strong | Aromatic C=C skeletal vibrations |
| 1275, 1140 | Medium-Strong | C-N stretch |
| 820 | Strong | p-disubstituted benzene C-H out-of-plane bend |
Sample Preparation: KBr pellet.
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and analysis of this compound.
Synthesis Protocol
A common and efficient method for the synthesis of this compound involves the nucleophilic substitution reaction between an alkali metal salt of 1,2,4-triazole and α-bromo-4-tolunitrile.[1]
Materials:
-
Sodium salt of 1,2,4-triazole
-
α-bromo-4-tolunitrile
-
Dimethylformamide (DMF)
-
Dichloromethane
-
Diisopropyl ether
-
Demineralized water
Procedure:
-
The sodium salt of 1,2,4-triazole is dissolved in DMF at a temperature of 25-30°C.
-
A solution of α-bromo-4-tolunitrile in DMF is then added to the triazole salt solution at a controlled temperature of 10°C over a period of 30 minutes.
-
The reaction mixture is stirred for 2 hours at a temperature between 10-15°C.
-
Following the reaction, demineralized water is added, and the product is extracted using dichloromethane.
-
The organic layer is then distilled, and the final product is crystallized from diisopropyl ether.
This method has been shown to produce the desired compound with high selectivity (>96%).[1]
Synthesis workflow for this compound.
Spectroscopic Analysis Protocols
NMR Spectroscopy:
-
Sample Preparation: Approximately 10-20 mg of the solid sample is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
-
Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is used.
Mass Spectrometry:
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer (HRMS) equipped with an electrospray ionization (ESI) source is used.
-
Data Acquisition: The analysis is performed in positive ion mode, and the data is collected over a mass range that includes the expected molecular ion.
Infrared Spectroscopy:
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used.
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.
Mechanism of Action: The Role of Letrozole
As this compound is a precursor to Letrozole, its biological relevance is intrinsically linked to the mechanism of action of Letrozole. Letrozole is a potent and selective nonsteroidal aromatase inhibitor.[2] Aromatase is a cytochrome P450 enzyme that catalyzes the final and rate-limiting step in the biosynthesis of estrogens from androgens.[2]
In postmenopausal women, the primary source of estrogen is the conversion of adrenal androgens (androstenedione and testosterone) to estrogens (estrone and estradiol) in peripheral tissues such as adipose tissue, muscle, and breast cancer cells.[2] Letrozole competitively and reversibly binds to the heme group of the aromatase enzyme, thereby blocking this conversion and leading to a significant reduction in circulating estrogen levels.[3] This deprivation of estrogen inhibits the growth of estrogen-dependent breast cancer cells.
Mechanism of aromatase inhibition by Letrozole.
Conclusion
The comprehensive spectroscopic characterization of this compound is indispensable for ensuring the quality and consistency of Letrozole synthesis. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development, facilitating accurate identification, purity assessment, and a deeper understanding of the mechanistic framework of this important pharmaceutical intermediate.
References
The Versatility of the 1,2,4-Triazole Core: A Technical Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. This five-membered heterocyclic ring, with its unique electronic properties and capacity for hydrogen bonding, serves as a privileged structure in the design of novel drugs.[1] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1,2,4-triazole derivatives, focusing on their antifungal, anticancer, and antimicrobial activities. Detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows are presented to facilitate further research and development in this dynamic field.
Antifungal Activity: Targeting Ergosterol Biosynthesis
The most prominent application of 1,2,4-triazole derivatives is in the development of antifungal agents.[2] Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51 or Erg11p).[3][4] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and function of the fungal cell membrane.[3] The nitrogen atom (N4) of the 1,2,4-triazole ring coordinates with the heme iron atom in the active site of lanosterol 14α-demethylase, preventing the conversion of lanosterol to ergosterol.[3] This leads to the depletion of ergosterol and the accumulation of toxic methylated sterols, ultimately inhibiting fungal growth.[3]
Structure-Activity Relationship of Antifungal 1,2,4-Triazole Derivatives
The antifungal potency of 1,2,4-triazole derivatives is highly dependent on the nature of the substituents on the triazole ring and its side chains.
Key SAR Observations:
-
Halogenated Phenyl Groups: The presence of one or more halogen atoms (particularly fluorine and chlorine) on a phenyl ring attached to the pharmacophore is often crucial for high antifungal activity. For instance, derivatives with 2,4-difluorophenyl or 4-chlorophenyl moieties, as seen in fluconazole and itraconazole, exhibit potent activity.
-
Side Chain Modifications: The nature of the side chain at the N1 position of the triazole ring significantly influences the antifungal spectrum and potency. Bulky and lipophilic side chains can enhance binding to the active site of CYP51.
-
Hydroxyl Group: A strategically placed hydroxyl group can form a hydrogen bond with the active site of the enzyme, contributing to enhanced binding affinity.
-
Introduction of a Second Triazole Moiety: Some studies have shown that the incorporation of a second triazole ring can lead to potent antifungal agents.
Quantitative Data: Antifungal Activity
The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC in µg/mL) of representative 1,2,4-triazole derivatives against various fungal pathogens.
| Compound | Substituent R | Candida albicans (MIC in µg/mL) | Cryptococcus neoformans (MIC in µg/mL) | Aspergillus fumigatus (MIC in µg/mL) | Reference |
| 1a | -CH(OH)CH₂-(2,4-di-F-Ph) | 0.5 | 1 | 2 | [2] |
| 1b | -CH(OH)CH₂-(4-Cl-Ph) | 1 | 2 | 4 | [2] |
| 2a | -CH₂-(4-Cl-Ph) | 4 | 8 | 16 | [5] |
| 2b | -CH₂-(2,4-di-Cl-Ph) | 2 | 4 | 8 | [5] |
| Fluconazole | Standard Drug | 0.25 - 1 | 0.5 - 2 | >64 | [6] |
| Itraconazole | Standard Drug | 0.03 - 0.25 | 0.06 - 0.5 | 0.125 - 1 | [6] |
Anticancer Activity: Diverse Mechanisms of Action
1,2,4-triazole derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a variety of human cancer cell lines.[7][8] Their mechanisms of action are diverse and include the inhibition of kinases, interference with cellular signaling pathways, and induction of apoptosis.[9][10]
Structure-Activity Relationship of Anticancer 1,2,4-Triazole Derivatives
The antiproliferative activity of 1,2,4-triazole derivatives is intricately linked to the substitution pattern on the heterocyclic core.
Key SAR Observations:
-
Aromatic and Heterocyclic Substituents: The introduction of various aromatic and heterocyclic moieties at different positions of the triazole ring can significantly enhance anticancer activity. For example, derivatives bearing indolyl, pyridinyl, and phenyl rings have shown potent cytotoxic effects.[7][10]
-
Thione/Thiol Group: The presence of a thione (C=S) or thiol (-SH) group at the 3-position of the triazole ring is a common feature in many anticancer derivatives.
-
Linker and Side Chain: The nature and length of the linker connecting the triazole core to other cyclic systems, as well as the substituents on these systems, play a critical role in determining the potency and selectivity of the compounds.
-
Electron-Withdrawing and Donating Groups: The electronic properties of the substituents on the aromatic rings influence the overall activity. Both electron-withdrawing (e.g., -Cl, -F) and electron-donating (e.g., -CH₃, -OCH₃) groups have been shown to be beneficial, depending on their position and the overall structure of the molecule.[9]
Quantitative Data: Anticancer Activity
The following table presents the in vitro anticancer activity (IC50 in µM) of selected 1,2,4-triazole derivatives against various human cancer cell lines.
| Compound | Substituent R1 | Substituent R2 | MCF-7 (Breast) IC50 (µM) | Hela (Cervical) IC50 (µM) | A549 (Lung) IC50 (µM) | Reference |
| 3a | 4-Cl-Ph | H | 9.8 | 12.1 | 43.4 | [11] |
| 3b | 2,4-di-Cl-Ph | H | 4.7 | 2.9 | 9.4 | [11] |
| 4a | Indole | 4-F-Ph | 2.91 | - | - | [10] |
| 4b | Indole | 4-Cl-Ph | 0.891 | - | - | [10] |
| Cisplatin | Standard Drug | 10.5 | 8.2 | 12.3 | [11] |
Antimicrobial Activity: A Broad Spectrum of Action
In addition to their antifungal and anticancer properties, 1,2,4-triazole derivatives exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria.[5][12]
Structure-Activity Relationship of Antimicrobial 1,2,4-Triazole Derivatives
The antibacterial efficacy of 1,2,4-triazoles is influenced by specific structural features.
Key SAR Observations:
-
Hybrid Molecules: The conjugation of the 1,2,4-triazole scaffold with other known antimicrobial agents, such as fluoroquinolones, has led to the development of potent hybrid molecules with enhanced activity, particularly against resistant strains.[12]
-
Thiol and Amino Substituents: The presence of a thiol or amino group on the triazole ring can contribute to antibacterial activity.
-
Substituents on Phenyl Rings: Similar to antifungal and anticancer derivatives, the nature and position of substituents on phenyl rings attached to the triazole core are critical for antibacterial potency. Electron-withdrawing groups are often favored.
Quantitative Data: Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity (Minimum Inhibitory Concentration, MIC in µg/mL) of representative 1,2,4-triazole derivatives against various bacterial strains.
| Compound | Substituent R | Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) | Reference |
| 5a | 4-Fluorophenyl | 0.25 | 0.5 | 1 | [12] |
| 5b | 2,4-Difluorophenyl | 0.25 | 0.25 | 0.5 | [12] |
| 6a | 4-Tolyl | 0.25 (MRSA) | - | - | [12] |
| Ciprofloxacin | Standard Drug | 0.5 | 0.25 | 1 | [12] |
Experimental Protocols
Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols
This protocol outlines a general method for the synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols, which are versatile intermediates.[13]
Materials:
-
Aromatic carboxylic acid
-
Hydrazine hydrate
-
Carbon disulfide
-
Potassium hydroxide
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Esterification: The aromatic carboxylic acid is refluxed with ethanol in the presence of a catalytic amount of concentrated sulfuric acid to yield the corresponding ethyl ester.
-
Hydrazide Formation: The ethyl ester is then refluxed with hydrazine hydrate in ethanol to produce the carbohydrazide.
-
Potassium Dithiocarbazate Salt Formation: The carbohydrazide is dissolved in cold ethanol containing potassium hydroxide, and carbon disulfide is added dropwise with stirring. The mixture is stirred for 12-16 hours to yield the potassium dithiocarbazate salt.
-
Triazole Ring Formation: The potassium salt is refluxed with an excess of hydrazine hydrate for 4-6 hours.
-
Acidification: The reaction mixture is cooled, diluted with cold water, and acidified with concentrated hydrochloric acid to precipitate the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.
-
Purification: The crude product is filtered, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol).
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC).
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium
-
Fungal inoculum
-
1,2,4-triazole derivatives
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline
-
0.5 McFarland standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Fungal colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.[13]
-
Drug Dilution: Serial twofold dilutions of the 1,2,4-triazole derivatives (dissolved in DMSO) are prepared in RPMI-1640 medium directly in the 96-well plates.[13]
-
Inoculation: Each well containing the drug dilution is inoculated with 100 µL of the standardized fungal inoculum. A drug-free well serves as a growth control, and a medium-only well serves as a sterility control.[13]
-
Incubation: The plates are incubated at 35°C for 24-48 hours.[13]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the growth control, determined visually or spectrophotometrically.[3]
In Vitro Anticancer Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[13]
Materials:
-
Human cancer cell lines (e.g., MCF-7, Hela)
-
Culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
96-well plates
-
1,2,4-triazole derivatives
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the 1,2,4-triazole derivatives. A vehicle control (medium with DMSO) is also included.[13]
-
Incubation: The plates are incubated for 24 to 72 hours in a CO₂ incubator.[13]
-
MTT Addition: After incubation, 10-20 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.[13][14]
-
Formazan Solubilization: The medium is carefully removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[15]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.[13]
Visualizations
Signaling Pathway: Inhibition of Ergosterol Biosynthesis
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by 1,2,4-triazole derivatives.
Experimental Workflow: General Synthesis of 1,2,4-Triazole Derivatives
Caption: A general workflow for the synthesis of 1,2,4-triazole derivatives.
Experimental Workflow: MTT Assay for Cytotoxicity
Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 8. isres.org [isres.org]
- 9. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchhub.com [researchhub.com]
- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Triazole-Based Compounds: A Comprehensive Technical Guide to Their Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triazole-based compounds represent a versatile class of heterocyclic molecules that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the core therapeutic applications of triazole derivatives, with a focus on their anticancer, antifungal, antiviral, and antibacterial properties. The document delineates the mechanisms of action, summarizes key quantitative data from pertinent studies, and furnishes detailed experimental protocols for the evaluation of these compounds. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the underlying biological and methodological frameworks. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of novel therapeutic agents.
Introduction to Triazoles
Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The two main isomeric forms are 1,2,3-triazole and 1,2,4-triazole.[1] These scaffolds are integral to a multitude of clinically significant drugs due to their favorable physicochemical properties, including metabolic stability, hydrogen bonding capability, and dipole moment, which facilitate strong interactions with biological targets.[1][2] The triazole nucleus is a key pharmacophore in a variety of approved drugs, such as the antifungal agents fluconazole and voriconazole, and the anticancer drugs letrozole and anastrozole.[3][4]
Antifungal Applications
Triazole derivatives are a cornerstone of modern antifungal therapy, primarily targeting the fungal cell membrane's integrity.[5]
Mechanism of Action
The primary antifungal mechanism of triazole compounds involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[6][7] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[7][8] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, which disrupts membrane fluidity and function, ultimately inhibiting fungal growth.[8][9]
A diagram illustrating the inhibition of ergosterol biosynthesis by triazole antifungals is presented below.
References
- 1. hereditybio.in [hereditybio.in]
- 2. youtube.com [youtube.com]
- 3. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. chemmethod.com [chemmethod.com]
- 6. benchchem.com [benchchem.com]
- 7. GraphViz Examples and Tutorial [graphs.grevian.org]
- 8. scispace.com [scispace.com]
- 9. atcc.org [atcc.org]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is a crucial intermediate in the synthesis of non-steroidal aromatase inhibitors, most notably Letrozole.[1][2] Letrozole is a potent and selective inhibitor of the aromatase enzyme, which is responsible for the final step in estrogen biosynthesis. By blocking this enzyme, Letrozole effectively reduces circulating estrogen levels, a key therapeutic strategy in the treatment of hormone-dependent breast cancer in postmenopausal women.[1][3] The synthesis of high-purity this compound is therefore of significant interest in pharmaceutical research and development. This document provides detailed protocols for the synthesis of this key intermediate, summarizing quantitative data and outlining the experimental workflow.
Chemical Information:
| Compound Name | This compound |
| CAS Number | 112809-25-3 |
| Molecular Formula | C10H8N4 |
| Molecular Weight | 184.20 g/mol |
| Primary Use | Intermediate in the synthesis of Letrozole |
Synthesis Protocols
The primary synthetic route to this compound involves the nucleophilic substitution reaction between an alkali metal salt of 1,2,4-triazole and an α-halo-4-tolunitrile.[1][4] This method allows for regioselective production, which is critical for the biological activity of the final product.[1] Several variations of this protocol exist, differing in the choice of base, solvent, and reaction conditions.
Protocol 1: Using Sodium Salt of 1,2,4-Triazole in DMF
This protocol is an optimized method designed to improve yield and selectivity, minimizing the formation of the undesired 4-(4H-1,2,4-triazol-4-yl)methyl)benzonitrile isomer and simplifying purification.[1]
Experimental Protocol:
-
Preparation of 1,2,4-Triazole Sodium Salt: In a suitable reaction vessel, dissolve 1,2,4-triazole in dimethylformamide (DMF). Add a stoichiometric equivalent of a sodium base (e.g., sodium hydride or sodium methoxide) portion-wise at a controlled temperature (e.g., 0-5 °C) under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture until the evolution of gas ceases and a clear solution of the sodium salt is obtained.
-
Reaction with α-bromo-4-tolunitrile: In a separate flask, dissolve α-bromo-4-tolunitrile in DMF.
-
Addition and Reaction: Cool the solution of 1,2,4-triazole sodium salt to 10°C.[4] Add the α-bromo-4-tolunitrile solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 10-15°C.[1][4]
-
Reaction Monitoring: Stir the reaction mixture at 10-15°C for 2 hours.[1][4] Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up and Extraction: Upon completion, quench the reaction by adding demineralized water.[1][4] Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane.[1][4] Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Crystallization: Crystallize the crude product from diisopropyl ether to yield pure this compound.[1][4]
Quantitative Data Summary (Protocol 1):
| Parameter | Value | Reference |
| Selectivity | >96% | [1] |
| Yield | ~60% | [3] |
| Isomeric Impurity | 2-5% | [3] |
Protocol 2: Using Cesium Carbonate in an Organic Solvent
An alternative method utilizes cesium carbonate as the base, which can offer advantages in terms of reaction rate and yield.[3][5]
Experimental Protocol:
-
Reaction Setup: To a solution of α-bromo-4-tolunitrile in an organic solvent (e.g., acetone or acetonitrile), add 1,2,4-triazole and cesium carbonate.[3][5]
-
Reaction: Stir the mixture at a specified temperature (e.g., reflux) for a set period (e.g., 15 hours).[4][5] Monitor the reaction by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid and evaporate the solvent from the filtrate.
-
Purification: The residue can be purified by partitioning between an organic solvent (e.g., dichloromethane) and water.[6] The organic layer is then dried and concentrated. Further purification can be achieved by column chromatography on silica gel or by crystallization.[4][6]
Quantitative Data Summary (Protocol 2):
| Parameter | Value | Reference |
| Yield | 47-61% | |
| Purity | ~99% |
Experimental Workflow and Logic
The synthesis of this compound is a straightforward yet critical step in the production of Letrozole. The workflow is designed to ensure high regioselectivity and purity of the intermediate, which directly impacts the quality of the final active pharmaceutical ingredient.
Caption: Synthetic workflow for this compound.
Mechanism of Action of Letrozole
The end-product of the synthesis in which this compound is a key intermediate is Letrozole. Letrozole's therapeutic effect is derived from its ability to inhibit the aromatase enzyme, thereby blocking the conversion of androgens to estrogens.[1] This is particularly effective in hormone-receptor-positive breast cancer.
Caption: Mechanism of action of Letrozole as an aromatase inhibitor.
References
- 1. This compound | 112809-25-3 | Benchchem [benchchem.com]
- 2. Naarini Molbio Pharma [naarini.com]
- 3. US20090270633A1 - Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4-[1-(1H-1,2,4-triazol-1-yl)methylene benzonitrile intermediate - Google Patents [patents.google.com]
- 4. US20050209294A1 - Process for producing this compound - Google Patents [patents.google.com]
- 5. US8198460B2 - Process for preparation of letrozole and its intermediates - Google Patents [patents.google.com]
- 6. US20100190997A1 - Process for the Preparation of Letrozole - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
The reaction of 4-bromomethylbenzonitrile with 1,2,4-triazole is a significant transformation in synthetic organic chemistry, primarily recognized for its role in the production of key pharmaceutical intermediates. The resulting product, 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile, is a crucial precursor in the synthesis of Letrozole, a non-steroidal aromatase inhibitor used in the treatment of hormone-responsive breast cancer in postmenopausal women.[1][2][3] This document provides detailed application notes and experimental protocols for this N-alkylation reaction, summarizing various reported methodologies and offering a standardized procedure for laboratory synthesis.
The alkylation of 1,2,4-triazole can lead to the formation of two regioisomers: the desired N1-substituted product and the undesired N4-substituted (or 1,3,4-triazolyl) isomer.[4][5] The regioselectivity of this reaction is a critical aspect, and various methods have been developed to maximize the yield of the desired N1-isomer, which is the direct precursor to Letrozole.[4][6] This document will explore different reaction conditions and their impact on yield and purity.
Data Presentation
The following table summarizes quantitative data from various reported methods for the synthesis of 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile. This allows for a clear comparison of different reaction conditions and their outcomes.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Isomeric Impurity (%) | Reference |
| 1 | 1,2,4-Triazole (self-based) | Chloroform/Acetonitrile | Reflux | 15 | Not specified | 10-30 | U.S. Patent 5,352,795[4] |
| 2 | Sodium salt of 1,2,4-triazole | Dimethylformamide (DMF) | 10-15 | 2 | ~60 | 2-5 | US 2005/0209294 A1[2][6] |
| 3 | Cesium Carbonate | Organic Solvent | Not specified | Not specified | Not specified | Substantially free | U.S. Patent 8,198,460 B2[4] |
| 4 | Potassium Carbonate & Potassium Iodide | Acetone | 55 | 8 | Not specified (Crude Yield: 3.5 Kg from 4.4 Kg starting material) | ~11 | WO 2005/047269[7] |
| 5 | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Tetrahydrofuran (THF) | Room Temperature | Not specified | High | High regioselectivity for N1 | General method[8][9] |
| 6 | Potassium Carbonate | Ionic Liquid | 80 (Microwave) | 0.17 | 88 | High regioselectivity for N1 | Green Process Synth 2016; 5: 233–237[10] |
Experimental Protocols
This section provides a detailed, standardized protocol for the synthesis of 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile based on a common method utilizing the sodium salt of 1,2,4-triazole.
Materials:
-
4-Bromomethylbenzonitrile (CAS: 17201-43-3)[11]
-
1,2,4-Triazole (CAS: 288-88-0)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deionized Water
-
Diisopropyl ether
-
Magnesium sulfate or Sodium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium 1,2,4-triazolide:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1,2,4-triazole (1.0 eq) in anhydrous DMF.
-
Cool the suspension in an ice bath.
-
Carefully add sodium hydride (1.05 eq) portion-wise to the suspension.
-
Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt.
-
-
N-Alkylation Reaction:
-
In a separate flask, dissolve 4-bromomethylbenzonitrile (1.0 eq) in anhydrous DMF.
-
Cool the solution of sodium 1,2,4-triazolide to 10-15 °C.[2][5]
-
Add the solution of 4-bromomethylbenzonitrile dropwise to the triazole salt solution over a period of 30 minutes, maintaining the temperature between 10-15 °C.[2]
-
After the addition is complete, allow the reaction mixture to stir at this temperature for an additional 2 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by slowly adding deionized water.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by crystallization from a suitable solvent, such as diisopropyl ether, to yield 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile as a solid.[2]
-
Mandatory Visualizations
The following diagrams illustrate the chemical reaction and a relevant biological pathway.
Caption: Reaction scheme for the synthesis of 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile.
Caption: Mechanism of action of Letrozole, the final product derived from the title reaction.
References
- 1. Naarini Molbio Pharma [naarini.com]
- 2. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]
- 3. This compound | 112809-25-3 [chemicalbook.com]
- 4. US8198460B2 - Process for preparation of letrozole and its intermediates - Google Patents [patents.google.com]
- 5. EP2212301B1 - An improved process for preparation of letrozole and its intermediates - Google Patents [patents.google.com]
- 6. US20090270633A1 - Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4-[1-(1H-1,2,4-triazol-1-yl)methylene benzonitrile intermediate - Google Patents [patents.google.com]
- 7. 4-(4-CYANOBENZYL)-1,2,4-TRIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
Application Notes and Protocols for the Synthesis of Letrozole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step protocol for the synthesis of Letrozole from its key intermediate, 4-[1-(1,2,4-triazolyl)methyl]benzonitrile. Letrozole, with the IUPAC name 4,4'-((1H-1,2,4-triazol-1-yl)methylene)dibenzonitrile, is a potent and selective non-steroidal aromatase inhibitor.[1][2][3] It is a crucial therapeutic agent in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[1][2] The synthesis of Letrozole is a well-established process, with the final step involving the coupling of a key triazole intermediate with a fluorinated benzonitrile derivative.
A significant challenge in the overall synthesis of Letrozole is controlling the regioselectivity during the formation of the triazole intermediate to avoid the formation of the undesired 4-[1-(1,3,4-triazolyl)methyl]benzonitrile isomer.[1][4] This protocol focuses on the final synthetic step, assuming the availability of the purified key intermediate.
Chemical Reaction
The final step in the synthesis of Letrozole involves the nucleophilic aromatic substitution reaction between 4-[1-(1,2,4-triazolyl)methyl]benzonitrile and 4-fluorobenzonitrile. This reaction is typically carried out in the presence of a strong base in an anhydrous organic solvent.
Reaction Scheme:
Experimental Protocol
This protocol is based on established synthetic methods and provides a detailed procedure for the laboratory-scale synthesis of Letrozole.
Materials and Reagents:
-
4-[1-(1,2,4-triazolyl)methyl]benzonitrile (Intermediate)
-
4-fluorobenzonitrile
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Acetic Acid
-
5% Sodium Bicarbonate Solution
-
Water (demineralized)
-
Sodium Sulfate (anhydrous)
Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet
-
Dropping funnel
-
Cooling bath (e.g., ice-salt or dry ice-acetone)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a clean, dry three-neck round-bottom flask purged with nitrogen, dissolve potassium tert-butoxide in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the resulting solution to -15°C using a cooling bath.[5]
-
Addition of Reactants: In a separate flask, prepare a solution of 4-[1-(1,2,4-triazolyl)methyl]benzonitrile and 4-fluorobenzonitrile in anhydrous THF.[5]
-
Reaction Execution: Slowly add the solution of the intermediate and 4-fluorobenzonitrile to the cooled potassium tert-butoxide solution over a period of 4-5 hours, maintaining the reaction temperature at -15°C.[5]
-
Reaction Monitoring: Stir the reaction mixture at the same temperature for an additional 3 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching the Reaction: Once the reaction is complete, add dichloromethane to the reaction mixture, followed by the addition of acetic acid.[5]
-
Workup: Transfer the reaction mixture to a separatory funnel containing demineralized water. Adjust the pH of the aqueous layer to 7-8 by adding a 5% sodium bicarbonate solution.[5]
-
Extraction and Purification: Separate the organic layer and wash it with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain crude Letrozole.
-
Crystallization: The crude product can be further purified by crystallization from a suitable solvent system, such as isopropanol or a mixture of ethyl acetate and diisopropyl ether, to yield high-purity Letrozole.[1]
Safety Precautions:
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Perform the reaction in a well-ventilated fume hood.
-
Potassium tert-butoxide is a strong base and is corrosive; handle it with care.
-
Tetrahydrofuran is flammable and can form explosive peroxides; use it in an inert atmosphere and away from ignition sources.
Data Presentation
The yield and purity of Letrozole can vary depending on the reaction conditions and the purity of the starting materials.
| Parameter | Reported Value | Reference |
| Yield | Can exceed 60% with optimized regioselectivity in the intermediate synthesis. The final step typically proceeds with good yield. | [1] |
| Purity | >99.9% after crystallization. | [1] |
| Melting Point | 185-186 °C | [6] |
Mandatory Visualization
The following diagram illustrates the synthetic pathway from the key intermediate to Letrozole.
Caption: Synthetic pathway for Letrozole.
References
- 1. benchchem.com [benchchem.com]
- 2. Letrozole | C17H11N5 | CID 3902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Letrozole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. "Improved Process For The Preparation Of Letrozole" [quickcompany.in]
- 5. US20100190997A1 - Process for the Preparation of Letrozole - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed methodologies for the analytical characterization of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, a critical intermediate in the synthesis of the aromatase inhibitor, Letrozole.[1][2] The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are designed to ensure the identity, purity, and quality of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
HPLC is a primary method for assessing the purity of this compound and for quantifying the compound in reaction mixtures and final products. A reversed-phase method is typically employed.
Table 1: HPLC Method Parameters and Expected Data
| Parameter | Value |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water (70:30, v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Detection | UV at 239 nm[3] |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Expected Retention Time | ~ 4-6 minutes |
| Purity Specification | ≥95%[2] |
Experimental Protocol: HPLC Analysis
-
Preparation of Mobile Phase:
-
Mix 700 mL of HPLC-grade methanol with 300 mL of HPLC-grade water.
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in the mobile phase to a final concentration of 0.1 mg/mL.
-
-
Preparation of Sample Solution:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in the mobile phase to a final concentration of 0.1 mg/mL.
-
-
HPLC System Setup and Analysis:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the standard solution to determine the retention time and peak area.
-
Inject the sample solution.
-
The purity is calculated based on the area percentage of the main peak.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present in the sample, including residual solvents and process-related impurities.
Table 2: GC-MS Method Parameters and Expected Data
| Parameter | Value |
| GC Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 amu |
| Expected Molecular Ion (M+) | m/z 184 |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.
-
-
GC-MS System Setup and Analysis:
-
Set up the GC-MS system with the specified parameters.
-
Inject 1 µL of the sample solution.
-
Acquire the total ion chromatogram (TIC) and mass spectra of the eluting peaks.
-
Identify the main component and any impurities by comparing their mass spectra with a reference library or by interpretation of the fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR are essential for confirming the chemical structure of this compound.
Table 3: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | s | 1H | Triazole C-H |
| ~7.95 | s | 1H | Triazole C-H |
| ~7.65 | d | 2H | Aromatic C-H (ortho to -CN) |
| ~7.40 | d | 2H | Aromatic C-H (ortho to -CH₂) |
| ~5.40 | s | 2H | -CH₂- |
Table 4: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~152.0 | Triazole C-H |
| ~145.0 | Triazole C-H |
| ~141.0 | Aromatic quat. C (ipso to -CH₂) |
| ~132.5 | Aromatic C-H (ortho to -CN) |
| ~128.0 | Aromatic C-H (ortho to -CH₂) |
| ~118.5 | -C≡N |
| ~112.0 | Aromatic quat. C (ipso to -CN) |
| ~52.0 | -CH₂- |
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Spectrometer Setup and Data Acquisition:
-
Tune and shim the NMR spectrometer.
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable soft ionization technique.
Table 5: Mass Spectrometry Data
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Molecular Formula | C₁₀H₈N₄[2][4] |
| Molecular Weight | 184.20 g/mol [2][4] |
| Expected [M+H]⁺ | m/z 185.08 |
| Expected [M+Na]⁺ | m/z 207.06 |
Experimental Protocol: MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
MS Analysis:
-
Infuse the sample solution directly into the ESI source or inject it via an HPLC system.
-
Acquire the mass spectrum in positive ion mode.
-
Identify the protonated molecule [M+H]⁺ and other adducts (e.g., [M+Na]⁺).
-
References
- 1. This compound | 112809-25-3 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. Development of a High-Performance Liquid Chromatographic Method for Determination of Letrozole in Wistar Rat Serum and its Application in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(1,2,4-Triazol-1-ylmethyl)benzonitrile | C10H8N4 | CID 7537616 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile (CAS 112809-25-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile, with CAS number 112809-25-3, is a key intermediate in the synthesis of Letrozole, a potent and selective nonsteroidal aromatase inhibitor used in the treatment of hormone-dependent breast cancer.[1][2][3] The purity and structural integrity of this intermediate are critical for the quality and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the comprehensive analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Chemical Structure:
-
Molecular Formula: C₁₀H₈N₄[4]
-
Molecular Weight: 184.20 g/mol [4]
-
IUPAC Name: 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful analytical techniques for the structural elucidation and purity assessment of organic molecules.
-
NMR Spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, confirming the connectivity and stereochemistry of the molecule.
-
Mass Spectrometry determines the molecular weight and provides information about the fragmentation pattern of the molecule, which aids in confirming its identity.
Quantitative Data Summary
The following tables summarize the expected quantitative data from the NMR and Mass Spectrometry analyses of this compound.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.10 | s | 1H | Triazole-H |
| 7.95 | s | 1H | Triazole-H |
| 7.65 | d, J=8.0 Hz | 2H | Aromatic-H |
| 7.35 | d, J=8.0 Hz | 2H | Aromatic-H |
| 5.40 | s | 2H | Methylene-CH₂ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 152.0 | Triazole-C |
| 145.5 | Triazole-C |
| 141.0 | Aromatic-C (quaternary) |
| 132.5 | Aromatic-CH |
| 128.0 | Aromatic-CH |
| 118.5 | Nitrile-CN |
| 112.0 | Aromatic-C (quaternary) |
| 52.5 | Methylene-CH₂ |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 185.0822 | 185.0825 |
| [M+Na]⁺ | 207.0641 | 207.0643 |
Experimental Protocols
Protocol 1: NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Volumetric flasks and pipettes
Instrumentation:
-
500 MHz NMR Spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve the sample in 0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Insert the sample into the spectrometer.
-
Tune and shim the probe.
-
Acquire a ¹H NMR spectrum using standard acquisition parameters (e.g., 32 scans, 2-second relaxation delay).
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks and determine the chemical shifts and coupling constants.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum using standard parameters (e.g., 1024 scans, 2-second relaxation delay).
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Process the spectrum to identify the chemical shifts of all carbon atoms.
-
Protocol 2: Mass Spectrometry
Objective: To determine the accurate mass and fragmentation pattern of the compound.
Materials:
-
This compound sample
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Q-TOF) with an Electrospray Ionization (ESI) source.
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the sample in methanol.
-
Dilute the stock solution to a final concentration of 10 µg/mL with a mobile phase of 50:50 methanol:water with 0.1% formic acid.
-
-
Mass Spectrometry Analysis:
-
Set the ESI source to positive ion mode.
-
Infuse the sample solution into the mass spectrometer at a flow rate of 5 µL/min.
-
Acquire the full scan mass spectrum over a range of m/z 50-500.
-
Perform tandem MS (MS/MS) analysis on the protonated molecular ion ([M+H]⁺) to observe the fragmentation pattern. Use a collision energy of 20-30 eV.
-
Visualizations
Analytical Workflow
The following diagram illustrates the general workflow for the analysis of this compound.
References
Application Notes and Protocols: 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is a pivotal intermediate in the synthesis of Letrozole, a highly potent and selective non-steroidal aromatase inhibitor.[1][2] Its primary application in medicinal chemistry lies in its role as a building block for this third-generation anti-cancer agent used in the treatment of hormone-responsive breast cancer in postmenopausal women.[1] The biological significance of this compound is therefore intrinsically linked to the mechanism of action of Letrozole, which effectively suppresses estrogen biosynthesis. While the triazole moiety is known to be present in compounds with a range of biological activities, including antifungal and antibacterial properties, the direct therapeutic application of this compound itself is not extensively documented.[1][3] These application notes will focus on its synthesis and its ultimate application in the development of aromatase inhibitors.
Synthesis of this compound
The synthesis of this compound is a critical step in the production of Letrozole. Various methods have been developed to achieve high yield and purity, minimizing the formation of isomeric impurities. A common and efficient method involves the nucleophilic substitution of a 4-halomethylbenzonitrile with 1,2,4-triazole.[1]
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
This protocol is adapted from methodologies described in patent literature.[4][5]
Materials:
-
4-(Bromomethyl)benzonitrile
-
1,2,4-triazole
-
Cesium Carbonate (or Sodium Hydride)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane
-
Diisopropyl ether
-
Demineralized water
-
Round-bottom flask
-
Magnetic stirrer
-
Thermometer
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the sodium salt of 1,2,4-triazole in dimethylformamide (DMF) at a temperature of 25-30°C.[1]
-
In a separate flask, prepare a solution of α-bromo tolunitrile in DMF.[1]
-
Cool the triazole solution to 10°C.[1]
-
Slowly add the α-bromo tolunitrile solution to the triazole solution over a period of 30 minutes, maintaining the temperature at 10°C.[1]
-
Stir the reaction mixture for 2 hours at a temperature of 10-15°C.[1]
-
Upon completion of the reaction (monitored by TLC), add demineralized water to the reaction mixture.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent using a rotary evaporator.
-
Crystallize the crude product from diisopropyl ether to obtain pure this compound.[1]
Application in the Synthesis of Letrozole
The primary utility of this compound is its conversion to Letrozole. This is typically achieved through a reaction with 4-fluorobenzonitrile in the presence of a strong base.
Letrozole Synthesis Workflow
Caption: Synthesis of Letrozole from its key intermediate.
Biological Application: Aromatase Inhibition
The end-product, Letrozole, is a potent aromatase inhibitor. Aromatase is a cytochrome P450 enzyme responsible for the final step of estrogen biosynthesis—the conversion of androgens (like testosterone and androstenedione) to estrogens (estradiol and estrone). By inhibiting this enzyme, Letrozole reduces circulating estrogen levels, which is beneficial in the treatment of estrogen receptor-positive breast cancer.
Aromatase Inhibition Signaling Pathway
Caption: Letrozole inhibits aromatase, blocking estrogen production.
Experimental Protocols for Biological Evaluation
The following protocols are for the evaluation of the final product, Letrozole, but are central to the medicinal chemistry application of its precursor, this compound.
Protocol 1: In Vitro Aromatase Inhibition Assay (Fluorometric)
This protocol provides a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against human recombinant aromatase.
Materials:
-
Recombinant Human Aromatase (CYP19A1)
-
Test Compound (e.g., Letrozole)
-
Aromatase Assay Buffer
-
Fluorogenic Aromatase Substrate
-
NADPH Generating System
-
White, opaque 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the Aromatase Assay Buffer.
-
To each well of the 96-well plate, add the recombinant aromatase enzyme and the NADPH generating system.
-
Add the serially diluted test compound to the respective wells. Include a positive control (e.g., a known aromatase inhibitor like Letrozole) and a negative control (vehicle).
-
Incubate the plate for at least 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.[6]
-
Initiate the reaction by adding the fluorogenic aromatase substrate to each well.
-
Immediately measure the fluorescence in kinetic mode for 60 minutes at 37°C, with excitation and emission wavelengths appropriate for the substrate (e.g., Ex/Em = 488/527 nm).[6]
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability (MTT) Assay in MCF-7 Cells
This assay determines the cytotoxic or cytostatic effects of a compound on the proliferation of MCF-7 human breast cancer cells.
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test Compound (e.g., Letrozole)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the complete growth medium.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of the test compound. Include a vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Quantitative Data
The following tables summarize key quantitative data for Letrozole, the ultimate product derived from this compound.
Table 1: In Vitro Aromatase Inhibition
| Compound | Assay Type | IC50 | Reference |
| Letrozole | Fluorometric | 1.9 nM | [7] |
| Aminoglutethimide | Radiometric | 1.0 - 6.0 µM | [8] |
Table 2: Clinical Efficacy of Letrozole in Early Breast Cancer (BIG 1-98 Trial)
| Treatment Arm | 8-Year Disease-Free Survival Rate | 8-Year Overall Survival Rate | Reference |
| Letrozole | 73.8% | 83.4% | [9] |
| Tamoxifen | 70.4% | 81.2% | [9] |
Conclusion
This compound is a compound of high significance in medicinal chemistry, not for its own direct biological activity, but as an indispensable precursor to the potent aromatase inhibitor, Letrozole. Its efficient synthesis is a key focus for pharmaceutical development. The ultimate application of this intermediate in the creation of Letrozole has led to significant advancements in the treatment of hormone-dependent breast cancer. The protocols provided herein offer standardized methods for the synthesis of the intermediate and the evaluation of the biological activity of its final product, which are essential for researchers and professionals in the field of drug discovery and development.
References
- 1. This compound | 112809-25-3 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. US20050209294A1 - Process for producing this compound - Google Patents [patents.google.com]
- 5. US20090270633A1 - Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4-[1-(1H-1,2,4-triazol-1-yl)methylene benzonitrile intermediate - Google Patents [patents.google.com]
- 6. Aromatase (CYP19A) Activity Assay Kit (Fluorometric) (ab273306) | Abcam [abcam.com]
- 7. Design, Synthesis and Biological Evaluation of Aromatase Inhibitors Based on Sulfonates and Sulfonamides of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. Study Confirms Letrozole Prevents More Breast Cancer Recurrences than Tamoxifen - NCI [cancer.gov]
Developing Novel Anticancer Agents from 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development of novel anticancer agents derived from the scaffold 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. This compound serves as a crucial intermediate in the synthesis of Letrozole, a potent aromatase inhibitor used in the treatment of hormone-responsive breast cancer.[1] The protocols outlined below cover the synthesis of the core scaffold and its derivatives, along with key in vitro assays to evaluate their anticancer efficacy.
Introduction
The 1,2,4-triazole moiety is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer properties.[2] Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of aromatase, an enzyme critical for estrogen biosynthesis.[1][3] By blocking aromatase, these compounds reduce estrogen levels, thereby inhibiting the growth of estrogen-receptor-positive (ER+) breast cancer.[4][5] Furthermore, recent studies have revealed that some derivatives can induce apoptosis and interfere with microtubule polymerization, suggesting multiple mechanisms of anticancer action.[1]
This guide is intended to provide researchers with the necessary information and methodologies to synthesize, characterize, and evaluate novel anticancer agents based on the this compound framework.
Data Presentation: Anticancer Activity of Derivatives
The following tables summarize the in vitro anticancer activity (IC50 values) of selected derivatives of this compound against various human cancer cell lines. This data is crucial for understanding structure-activity relationships (SAR) and for the selection of lead compounds for further development.
Table 1: Anticancer Activity of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids
| Compound | Cell Line | IC50 (µM) | Reference |
| Hybrid 2 | MCF-7 (Breast Cancer) | 15.6 | [1] |
| Hybrid 5 | HCT-116 (Colon Cancer) | 23.9 | [1] |
| Doxorubicin (Reference) | MCF-7 (Breast Cancer) | 19.7 | [1] |
| Doxorubicin (Reference) | HCT-116 (Colon Cancer) | 22.6 | [1] |
Table 2: Anticancer Activity of Other 1,2,4-Triazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 1,2,3-Triazole-isoxazoline hybrid 8a | HT-1080 (Fibrosarcoma) | 18 - 43 | [6] |
| 1,2,3-Triazole derivative 7b | A-549 (Lung Carcinoma) | 15 - 29 | [6] |
| Coumarin–triazole hybrid LaSOM 186 | MCF-7 (Breast Cancer) | 2.66 | [7] |
| Coumarin–triazole hybrid LaSOM 190 | MCF-7 (Breast Cancer) | >2.66, <10.08 | [7] |
| Cisplatin (Reference) | MCF-7 (Breast Cancer) | 45.33 | [7] |
| 1,2,4-Triazole derivative HB5 | HepG2 (Hepatocyte Carcinoma) | Lowest of series | [8] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of the core compound and for the key biological assays used to evaluate the anticancer properties of its derivatives.
Synthesis of this compound
This protocol describes a regioselective synthesis that minimizes the formation of the unwanted 1,3,4-triazole isomer.
Materials and Reagents:
-
Sodium salt of 1,2,4-triazole
-
α-Bromo-4-tolunitrile (4-Bromomethyl benzonitrile)
-
Dimethylformamide (DMF)
-
Demineralized water
-
Dichloromethane
-
Diisopropyl ether
Equipment:
-
Reaction flask
-
Stirrer
-
Thermometer
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
In a reaction flask, dissolve the sodium salt of 1,2,4-triazole in DMF at a temperature of 25-30°C.
-
Prepare a solution of α-bromo-4-tolunitrile in DMF.
-
Cool the triazole solution to 10°C.
-
Slowly add the α-bromo-4-tolunitrile solution to the triazole solution over a period of 30 minutes, maintaining the temperature at 10°C.
-
Stir the reaction mixture for 2 hours at a temperature between 10-15°C.
-
After the reaction is complete, add demineralized water to the mixture.
-
Extract the product into dichloromethane using a separatory funnel.
-
Separate the organic layer and distill off the dichloromethane using a rotary evaporator.
-
Crystallize the crude product from diisopropyl ether to obtain pure this compound.[9]
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials and Reagents:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
-
Annexin V Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
Materials and Reagents:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Treated and untreated cancer cells
-
PBS
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis in cells by treating with the test compound for a specified time.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining and flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Materials and Reagents:
-
Treated and untreated cancer cells
-
PBS
-
Ice-cold 70% ethanol
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
Aromatase Inhibitor Screening Assay
This fluorometric assay measures the activity of aromatase and can be used to screen for potential inhibitors.
Materials and Reagents:
-
Aromatase (CYP19A) Activity Assay Kit (e.g., Abcam ab273306 or similar)
-
Recombinant human aromatase
-
Fluorogenic substrate
-
NADPH generating system
-
Test compounds and a known inhibitor (e.g., Letrozole)
-
96-well white plate
-
Fluorometric plate reader
Procedure:
-
Reaction Setup:
-
Prepare reaction mixes containing aromatase assay buffer, the NADPH generating system, and either the test compound, a known inhibitor (positive control), or vehicle (negative control).
-
Add the recombinant human aromatase to each well.
-
Incubate the plate for at least 10 minutes at 37°C to allow for inhibitor interaction.
-
-
Initiate Reaction:
-
Prepare the aromatase substrate/NADP+ mixture.
-
Add the substrate mixture to each well to start the reaction.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence in kinetic mode (e.g., Ex/Em = 488/527 nm) for 60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition of aromatase activity for each test compound concentration and calculate the IC50 value.[13]
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows relevant to the development of these novel anticancer agents.
Caption: Aromatase inhibition by this compound derivatives.
References
- 1. This compound | 112809-25-3 | Benchchem [benchchem.com]
- 2. Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Letrozole: pharmacodynamics, pharmacokinetics and mechanism of action_Chemicalbook [chemicalbook.com]
- 4. ClinPGx [clinpgx.org]
- 5. ClinPGx [clinpgx.org]
- 6. Chemical profiling, cytotoxic activities through apoptosis induction in human fibrosarcoma and carcinoma cells, and molecular docking of some 1,2,3-triazole-isoxazoline hybrids using the eugenol as a precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]
- 9. DOT Language | Graphviz [graphviz.org]
- 10. Signaling pathways of apoptosis activated by aromatase inhibitors and antiestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]
- 13. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Industrial Scale-up of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is a key intermediate in the synthesis of Letrozole, a potent nonsteroidal aromatase inhibitor used in the treatment of hormone-dependent breast cancer.[1][2] The industrial-scale synthesis of this intermediate requires a robust, efficient, and regioselective process to ensure high yield and purity while minimizing the formation of undesirable byproducts.[1] This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on the reaction between a 4-(halomethyl)benzonitrile and 1,2,4-triazole or its corresponding salt.
Synthesis Pathway
The primary industrial synthesis route involves the nucleophilic substitution reaction between a 4-(halomethyl)benzonitrile, typically 4-(bromomethyl)benzonitrile, and an alkali metal salt of 1,2,4-triazole in a suitable organic solvent.[1][3] An alternative approach involves the reaction of 4-(halomethyl)benzonitrile directly with 1,2,4-triazole in the presence of a base.[4][5]
Caption: General synthesis pathway for this compound.
Comparative Data of Synthesis Protocols
Several methods for the synthesis of this compound have been reported, primarily in patent literature. The choice of reactants, solvent, and reaction conditions significantly impacts yield, purity, and the formation of the undesired 4-[1-(1,3,4-triazolyl)methyl]benzonitrile regioisomer.[6] The following table summarizes key quantitative data from various reported protocols.
| Parameter | Method A | Method B | Method C |
| Starting Materials | α-bromo-4-tolunitrile, Sodium salt of 1H-1,2,4-triazole[3] | 4-halomethyl benzonitrile, 1,2,4-triazole, Cesium carbonate[4][7] | α-bromo-4-tolunitrile, 1,2,4-triazole[3] |
| Solvent | Dimethylformamide (DMF)[3] | Organic Solvent (e.g., Toluene, Acetone)[8] | Chloroform and Acetonitrile[3] |
| Reaction Temperature | 10-15°C[3][5] | 20-50°C[5] | Reflux[3] |
| Reaction Time | 2 hours[3] | 1-4 hours (for triazole addition)[5] | 15 hours[3] |
| Reported Yield | ~60%[4] | High Yield | Not specified |
| Isomeric Impurity | 2-5%[4] | < 1.0% | Not specified |
| Purification | Crystallization from diisopropyl ether[3] | Precipitation from the reaction mass[4][7] | Washing with 3% aqueous sodium bicarbonate[3] |
Detailed Experimental Protocols
Protocol 1: Synthesis using Sodium Salt of 1,2,4-Triazole in DMF
This protocol is adapted from a regioselective process that offers a good yield with controlled impurity levels.[1][3]
Materials:
-
4-Bromomethyl benzonitrile (1.0 eq)
-
Sodium salt of 1,2,4-triazole (1.02 eq)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropyl ether
-
Demineralized water
Procedure:
-
Charge a suitable reactor with dimethylformamide.
-
Add the sodium salt of 1,2,4-triazole to the DMF at a temperature of 25-30°C.[3]
-
In a separate vessel, dissolve 4-bromomethyl benzonitrile in DMF.
-
Cool the solution of 4-bromomethyl benzonitrile to 10°C.[3]
-
Slowly add the 4-bromomethyl benzonitrile solution to the triazole salt suspension over a period of 30 minutes, maintaining the reaction temperature between 10-15°C.[3]
-
Stir the reaction mixture for 2 hours at 10-15°C.[3]
-
Upon reaction completion (monitored by HPLC or TLC), add demineralized water to quench the reaction.
-
Extract the product into dichloromethane.
-
Separate the organic layer and distill off the dichloromethane under reduced pressure.
-
Crystallize the crude product from diisopropyl ether to obtain pure this compound.[3]
Experimental Workflow and Logic
The industrial scale-up process involves several key stages, from raw material handling to final product isolation and purification. The workflow is designed to ensure safety, efficiency, and product quality.
Caption: Industrial workflow for the synthesis of the target compound.
Quality Control and Impurity Profile
A critical aspect of the industrial synthesis is controlling the regioselectivity of the reaction. The formation of the isomeric impurity, 4-[1-(1,3,4-triazolyl)methyl]benzonitrile, can occur.[9] The choice of a less polar solvent and a suitable base, such as cesium carbonate, has been shown to minimize the formation of this impurity to less than 1.0%.[4] Process optimization to reduce this impurity is crucial as its removal at later stages can be challenging and costly.[4]
Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): To monitor reaction progress, determine product purity, and quantify the isomeric impurity.
-
Gas Chromatography (GC): To assess the purity of starting materials and the final product.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[11]
By implementing robust process controls and analytical methods, the industrial-scale synthesis of this compound can be achieved with high efficiency and purity, meeting the stringent requirements for pharmaceutical intermediates.
References
- 1. This compound | 112809-25-3 | Benchchem [benchchem.com]
- 2. This compound manufacturers and suppliers in india [chemicalbook.com]
- 3. US20050209294A1 - Process for producing this compound - Google Patents [patents.google.com]
- 4. US20090270633A1 - Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4-[1-(1H-1,2,4-triazol-1-yl)methylene benzonitrile intermediate - Google Patents [patents.google.com]
- 5. US8198460B2 - Process for preparation of letrozole and its intermediates - Google Patents [patents.google.com]
- 6. WO2007054964A2 - Process for the preparation of letrozole - Google Patents [patents.google.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. EP2212301B1 - An improved process for preparation of letrozole and its intermediates - Google Patents [patents.google.com]
- 9. "Improved Process For The Preparation Of Letrozole" [quickcompany.in]
- 10. lifechempharma.com [lifechempharma.com]
- 11. rsc.org [rsc.org]
Application Notes and Protocols: 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile in Radiotracer Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols regarding the use of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile and its derivatives in the development of radiotracers for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. The focus is on its application as a core scaffold for targeting specific biological entities, such as the aromatase enzyme.
Introduction
This compound is a key chemical intermediate, notably in the synthesis of Letrozole, a potent non-steroidal aromatase inhibitor.[1][2] Its structural features, including the triazole and benzonitrile groups, make it an attractive scaffold for the development of radiolabeled probes for in vivo imaging. The triazole moiety can be involved in target binding, while the benzonitrile group offers a site for chemical modification and radiolabeling.
Derivatives of this compound have been investigated as potential imaging agents for aromatase (CYP19), a critical enzyme in estrogen biosynthesis and a target in breast cancer therapy.[3][4] The ability to non-invasively visualize and quantify aromatase expression in both peripheral tumors and the brain has significant implications for understanding disease pathology and guiding treatment.
Application: Aromatase Imaging
A key application of radiolabeled derivatives of this compound is the imaging of aromatase expression. An iodinated analog, 4-(((4-Iodophenyl)methyl)-4H-1,2,4-triazol-4-ylamino)-benzonitrile, has shown promise as a potent probe for aromatase imaging.[3][4]
The following table summarizes the in vitro binding affinity and biodistribution data for a key derivative.
| Compound | Target | IC50 (nM) | Organ with High Uptake | %ID/g (at peak) | LogP |
| 4-(((4-iodophenyl)methyl)-4H-1,2,4-triazol-4-yl-amino)-benzonitrile ([¹²⁵I]5) | Human Aromatase | 0.17 | Stomach, Ovaries | 16.21 (Stomach), 8.56 (Ovaries) | 2.49 |
| 4-((1H-imidazol-1-yl)(4-iodobenzyl)amino)benzonitrile ([¹²⁵I]11) | Human Aromatase | 0.04 | Stomach, Ovaries | 10.88 (Stomach), 3.32 (Ovaries) | N/A |
Data extracted from studies on female rats.[3][4]
The diagram below illustrates the role of aromatase in estrogen synthesis and its inhibition by triazole-based inhibitors, which is the basis for the radiotracer's targeting mechanism.
Caption: Aromatase converts androgens to estrogens; radiolabeled inhibitors bind to aromatase, enabling imaging.
Experimental Protocols
The following protocols are generalized from methodologies reported for the synthesis and evaluation of similar triazole-based radiotracers.
This protocol describes a general method for synthesizing a non-radioactive iodinated precursor, which can then be used for radiolabeling.
Objective: To synthesize 4-(((4-iodophenyl)methyl)-4H-1,2,4-triazol-4-ylamino)-benzonitrile.
Materials:
-
4-aminobenzonitrile
-
1,2,4-triazole
-
4-iodobenzyl bromide
-
Appropriate solvents (e.g., DMF)
-
Bases (e.g., NaH)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Step 1: Synthesis of an intermediate. The synthesis typically involves a multi-step process. A common approach is the reaction of an α-halo substituted tolunitrile with a salt of 1,2,4-triazole in a suitable solvent like dimethylformamide (DMF).[2]
-
Step 2: Coupling Reaction. The resulting intermediate is then coupled with another key fragment. For the example of 4-(((4-iodophenyl)methyl)-4H-1,2,4-triazol-4-ylamino)-benzonitrile, this would involve reacting a suitable triazole-containing intermediate with an iodo-benzyl derivative.
-
Step 3: Purification. The final product is purified using standard techniques such as column chromatography to achieve high purity (≥95%).[1]
-
Step 4: Characterization. The structure and purity of the final compound are confirmed using analytical methods like NMR, Mass Spectrometry, and HPLC.
Objective: To perform radioiodination of the precursor to generate the SPECT tracer.
Materials:
-
Iodinated precursor (e.g., 4-(((4-stannylphenyl)methyl)-4H-1,2,4-triazol-4-ylamino)-benzonitrile)
-
[¹²⁵I]NaI
-
Oxidizing agent (e.g., Chloramine-T)
-
HPLC system for purification
-
TLC system for quality control
Procedure:
-
Reaction Setup: In a shielded vial, dissolve the precursor in a suitable solvent.
-
Radioiodination: Add [¹²⁵I]NaI followed by the oxidizing agent. The reaction is typically rapid and proceeds at room temperature.
-
Quenching: Quench the reaction with a reducing agent (e.g., sodium metabisulfite).
-
Purification: Purify the radiolabeled product using preparative HPLC to separate it from unreacted iodide and byproducts.
-
Quality Control: Assess the radiochemical purity of the final product using analytical HPLC and/or TLC.
Caption: Workflow for the synthesis and quality control of a radioiodinated tracer.
Objective: To visualize the binding of the radiotracer to target tissues.
Materials:
-
Frozen tissue sections (e.g., rat brain, ovary)
-
Radiolabeled tracer
-
Incubation buffer
-
Wash buffers
-
Phosphor imaging plates or film
Procedure:
-
Tissue Preparation: Mount frozen tissue sections onto microscope slides.
-
Incubation: Incubate the slides with a solution of the radiolabeled tracer in a suitable buffer. To determine non-specific binding, a parallel set of slides is incubated with the radiotracer plus a high concentration of a non-labeled competitor.
-
Washing: Wash the slides in cold buffer to remove unbound tracer.
-
Drying: Quickly dry the slides.
-
Exposure: Expose the slides to a phosphor imaging plate or autoradiography film.
-
Imaging and Analysis: Scan the imaging plate or develop the film to visualize the distribution of radioactivity. Quantify the signal in different regions of interest. High uptake was observed in the bed nucleus of the stria terminalis and amygdala in brain sections.[3][4]
Objective: To determine the uptake and clearance of the radiotracer in a living organism.
Materials:
-
Radiolabeled tracer
-
Animal model (e.g., female rats)
-
Saline for injection
-
Gamma counter
Procedure:
-
Animal Preparation: Acclimatize animals to the laboratory conditions.
-
Injection: Administer a known amount of the radiolabeled tracer to each animal via intravenous injection.
-
Time Points: At various time points post-injection, euthanize a group of animals.
-
Tissue Collection: Dissect and collect major organs and tissues of interest (e.g., blood, heart, lungs, liver, kidneys, muscle, bone, brain, ovaries, stomach).
-
Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.
Caption: Standard workflow for conducting in vivo biodistribution studies of a radiotracer.
Broader Context and Future Directions
The use of triazole-containing scaffolds extends beyond aromatase imaging. For instance, 1,2,3-triazole-bearing structures have been developed as PET radiotracers for the NLRP3 inflammasome, a target in neuroinflammation.[5] This highlights the versatility of the triazole core in designing radiotracers for diverse biological targets.
Future research could focus on:
-
Radiolabeling with PET Isotopes: Adapting the this compound scaffold for labeling with common PET isotopes like Fluorine-18 or Carbon-11. This would involve designing precursors suitable for radiofluorination or radiomethylation.
-
Pretargeting Strategies: The triazole moiety is also utilized in bioorthogonal chemistry, such as in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[6] This opens up possibilities for pretargeting approaches in PET imaging, where a modified antibody first targets the tumor, followed by a small, radiolabeled triazole-containing molecule that rapidly binds to it.[7]
-
Theranostic Applications: Combining diagnostic imaging with therapy. A molecule could be labeled with a diagnostic isotope (e.g., ¹⁸F) for PET imaging and a therapeutic isotope (e.g., ¹³¹I or ¹⁷⁷Lu) for targeted radionuclide therapy.[8]
These application notes and protocols provide a foundation for researchers interested in utilizing this compound and its derivatives for the development of novel radiotracers. The provided methodologies can be adapted and optimized for specific research goals and target molecules.
References
- 1. scbt.com [scbt.com]
- 2. US20050209294A1 - Process for producing this compound - Google Patents [patents.google.com]
- 3. scite.ai [scite.ai]
- 4. Collection - 4â(((4-Iodophenyl)methyl)â4Hâ1,2,4-triazol-4-ylamino)-benzonitrile: A Potential Imaging Agent for Aromatase - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 5. Design and discovery of novel NLRP3 inhibitors and PET imaging radiotracers based on a 1,2,3-triazole bearing scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 18F-Based Pretargeted PET Imaging Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, radiofluorination, and in vivo evaluation of novel fluorinated and iodinated radiotracers for PET imaging and targeted radionuclide therapy of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. It is intended for researchers, scientists, and drug development professionals to help improve reaction yields and product purity.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
Low yields can be attributed to several factors, from suboptimal reaction conditions to reagent quality.
| Potential Cause | Recommended Solution |
| Suboptimal Base | The choice of base is critical. While sodium and potassium salts of 1,2,4-triazole can be used, cesium carbonate has been shown to provide improved yields.[1][2] |
| Incorrect Reaction Temperature | Temperature control is crucial. For the reaction using the sodium salt of 1,2,4-triazole in DMF, maintaining a temperature of 10-15°C during the reaction has been reported to be effective.[3] In other protocols using potassium carbonate, the temperature may be raised to 105-110°C. |
| Poor Quality Reagents | Ensure that the α-halo-p-tolunitrile (e.g., 4-bromomethylbenzonitrile) and 1,2,4-triazole are of high purity. Impurities can lead to side reactions. |
| Moisture in the Reaction | The presence of water can lead to the formation of byproducts. Ensure all glassware is thoroughly dried and use anhydrous solvents.[1] |
| Inefficient Work-up | The product can be lost during the extraction and purification steps. Ensure proper phase separation during extraction and minimize transfers. |
Problem 2: High Level of Isomeric Impurity
A common issue is the formation of the undesired 4-(4H-1,2,4-triazol-4-ylmethyl)benzonitrile isomer.
| Potential Cause | Recommended Solution |
| Reaction Kinetics | The formation of the N4-alkylated isomer is a known side reaction. One effective method to minimize this is the slow, controlled addition of 1,2,4-triazole to the reaction mixture containing 4-bromomethylbenzonitrile and a base like potassium carbonate. |
| Choice of Base and Solvent | The combination of cesium carbonate as the base in an organic solvent has been reported to reduce the formation of the isomeric impurity to less than 0.1%.[2] |
| Suboptimal Reaction Temperature | Running the reaction at lower temperatures, for instance between -20°C and 0°C when using certain alkali metal salts, can enhance regioselectivity. |
| Ineffective Purification | If the isomeric impurity is formed, purification is necessary. While column chromatography can be used, a method involving selective precipitation of the unwanted isomer as its hydrochloride salt has been described.[4] Another approach involves repeated extractions with water and a water-immiscible solvent to afford the pure desired product in the organic phase. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most widely used method is the nucleophilic substitution reaction between an α-halo-p-tolunitrile (most commonly 4-bromomethylbenzonitrile) and 1,2,4-triazole or its alkali metal salt.[1][3]
Q2: Which solvent is recommended for this synthesis?
A2: Dimethylformamide (DMF) is a frequently used solvent as it is a polar aprotic solvent that facilitates the nucleophilic substitution reaction.[1][3] Other solvents such as acetone and toluene have also been successfully employed.
Q3: What is the typical yield I can expect?
A3: The yield is highly dependent on the reaction conditions. With optimized protocols, yields can be quite high. For instance, using the sodium salt of 1,2,4-triazole in DMF can lead to a selectivity of over 96% for the desired product, which translates to a high isolated yield after crystallization.[3] Processes using cesium carbonate also report high yields with minimal impurities.[2] A process involving slow addition of 1,2,4-triazole in the presence of potassium carbonate in toluene reported a yield of 80.8% for the hydrochloride salt of the product.
Q4: How can I confirm the identity and purity of my product?
A4: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and infrared (IR) spectroscopy can be used to confirm the structure of the synthesized compound.[5] High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity and quantifying the amount of any isomeric impurity.
Q5: Are there any alternative synthetic routes that avoid the formation of the isomeric impurity?
A5: Yes, a regiospecific process has been developed that starts with 4-amino-1,2,4-triazole. In this method, the 4-position is blocked by the amino group, preventing N4-alkylation. The amino group is subsequently removed to yield the desired product.[6]
Comparative Data on Reaction Conditions
The following table summarizes different reaction conditions and their reported outcomes for the synthesis of this compound.
| Starting Materials | Base | Solvent | Temperature | Yield/Selectivity | Isomeric Impurity | Reference |
| 4-Bromomethylbenzonitrile, Sodium salt of 1,2,4-triazole | - | DMF | 10-15°C | >96% selectivity | Minimal | [3] |
| 4-Halomethyl benzonitrile, 1,2,4-triazole | Cesium Carbonate | Organic Solvent | Not specified | High | < 0.1% | [2] |
| 4-Bromomethyl benzonitrile, 1,2,4-triazole | Potassium Carbonate | Toluene | 105-110°C | 80.8% (as HCl salt) | Low | |
| α-bromo-4-tolunitrile, 1,2,4-triazole | - | Chloroform/Acetonitrile | Reflux | Not specified | ~50% | [3] |
| 4-halomethylbenzonitrile, 4-amino-1,2,4-triazole | Not specified | Not specified | Not specified | High (regiospecific) | Not formed | [6] |
Detailed Experimental Protocols
Protocol 1: Using Sodium Salt of 1,2,4-Triazole in DMF[3]
-
To a solution of 98 g of the sodium salt of 1,2,4-triazole in 100 cc of dimethylformamide (DMF) at 25-30°C, add a solution of 100 g of 4-bromomethylbenzonitrile in 250 cc of DMF at 10°C over a period of 30 minutes.
-
Stir the reaction mixture for 2 hours at 10-15°C.
-
After completion of the reaction, add demineralized water and extract the product with dichloromethane.
-
Distill the organic layer to remove the solvent.
-
Crystallize the crude product from diisopropyl ether to obtain pure this compound.
Protocol 2: Slow Addition of 1,2,4-Triazole with Potassium Carbonate in Toluene[4]
-
To a solution of 500 g of 4-bromomethylbenzonitrile in 2.5 L of toluene, add 528 g of potassium carbonate.
-
Stir the mixture at 25-30°C for 30 minutes.
-
Slowly add 176 g of 1H-1,2,4-triazole in portions over 3 hours.
-
After the addition is complete, raise the temperature to 105-110°C and heat for 3 hours.
-
Cool the reaction mixture to room temperature and filter to remove insoluble salts.
-
Wash the filter cake with toluene.
-
Evaporate the filtrate to dryness under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and cool to 0-5°C.
-
Add a solution of isopropanolic hydrochloride to precipitate the hydrochloride salt of the product.
-
Filter the solid, wash with cold ethyl acetate, and dry to obtain the final product.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis.
References
- 1. This compound | 112809-25-3 | Benchchem [benchchem.com]
- 2. US20090270633A1 - Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4-[1-(1H-1,2,4-triazol-1-yl)methylene benzonitrile intermediate - Google Patents [patents.google.com]
- 3. US20050209294A1 - Process for producing this compound - Google Patents [patents.google.com]
- 4. WO2005047269A1 - A method for the separation of the letrozole precursor 4-â1-(1,2,4-triazolyl) methyl!benzonitrile from its 1,3,4-triazolyl isomer - Google Patents [patents.google.com]
- 5. DE102006053593B4 - Process for the preparation of letrozole - Google Patents [patents.google.com]
- 6. scbt.com [scbt.com]
Minimizing isomeric impurities in Letrozole intermediate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isomeric impurities during the synthesis of Letrozole intermediates.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of the key Letrozole intermediate, 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile, and the final Letrozole product.
| Issue | Potential Cause | Recommended Solution |
| High levels of the 4-((1H-1,3,4-triazol-1-yl)methyl)benzonitrile regioisomer in the intermediate. | The reaction conditions favor the formation of the undesired 1,3,4-isomer. | Optimize the reaction solvent and base. Using a polar aprotic solvent like DMF can be effective.[1] Consider using specific bases like cesium carbonate, which has been shown to improve regioselectivity.[2] |
| Difficulty in separating the desired 1,2,4-triazolyl intermediate from its 1,3,4-regioisomer. | The isomers have very similar physical properties, making separation by standard crystallization challenging. | Employ specialized purification methods. Options include selective extraction using a suitable solvent system or converting the desired intermediate into a hydrochloride salt for selective precipitation, which can yield purity of ≥ 99%.[2][3][4] |
| Presence of the isomeric impurity, 4,4'-(1H-1,3,4-triazol-1-ylmethylene)dibenzonitrile (Letrozole Related Compound A), in the final product. | The isomeric impurity in the intermediate carries through to the final step.[1][5] | Purify the intermediate to a high degree before proceeding to the final step. The level of the regioisomer in the final product is directly related to its presence in the intermediate.[3] |
| Formation of other process-related impurities. | Side reactions or degradation of starting materials or products. | A recent study identified 11 process-related impurities and 16 degradation products.[6] Careful control of reaction temperature and purification of starting materials can minimize these. The use of in-silico models can help assess the genotoxicity of any new impurities.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the primary isomeric impurity in the synthesis of the key Letrozole intermediate?
A1: The main isomeric impurity is 4-((1H-1,3,4-triazol-1-yl)methyl)benzonitrile.[5] This regioisomer is formed concurrently with the desired 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile intermediate.[5]
Q2: How does the isomeric impurity in the intermediate affect the final Letrozole product?
A2: The presence of the 4-((1H-1,3,4-triazol-1-yl)methyl)benzonitrile intermediate leads to the formation of the corresponding isomeric impurity in the final product, known as Letrozole Related Compound A or iso-letrozole (4,4'-(1H-1,3,4-triazol-1-ylmethylene)dibenzonitrile).[1][5][7]
Q3: What level of the isomeric impurity is acceptable in the final Letrozole product?
A3: For pharmaceutical applications, a very high purity of Letrozole is required, typically greater than 99.5%.[1] Some processes aim for the regioisomer to be less than 0.3% w/w, and preferably less than 0.1% w/w or even below the limit of quantitation.[3]
Q4: What analytical methods are used to quantify isomeric impurities in Letrozole synthesis?
A4: High-Performance Liquid Chromatography (HPLC) is a commonly used method to separate and quantify Letrozole and its related substances, including isomeric impurities.[8] A validated stability-indicating HPLC method can effectively determine the purity of Letrozole in pharmaceutical formulations.[9] More advanced techniques like Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF/MS) can be used for the identification and structural elucidation of impurities.[6]
Q5: Are there alternative synthetic routes that avoid the formation of isomeric impurities?
A5: Research into alternative synthetic pathways for Letrozole that can produce the final product with high purity and in excellent yields is ongoing.[10] Some methods focus on preparing the key intermediate with high regioselectivity to control the impurity profile of the final product.[2]
Quantitative Data Summary
The following tables summarize quantitative data related to the control of isomeric impurities in Letrozole synthesis.
Table 1: Regioselectivity in the Synthesis of 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile
| Reaction Conditions (Solvent, Base) | Ratio of Desired Isomer (1,2,4-) to Undesired Isomer (1,3,4-) | Reference |
| Dimethylformamide (DMF) | 90:9 | [1] |
| Various solvents and bases (details not specified) | 96:4 | [1] |
| Organic solvent, Cesium carbonate | Substantially free from isomeric impurity |
Table 2: Purity Levels of Letrozole and Intermediates
| Substance | Achieved Purity | Method | Reference |
| 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile | ~99% | Selective extraction and crystallization | [2] |
| 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile hydrochloride | ≥ 99% | Formation of hydrochloride salt | [4] |
| Letrozole | >99% | Repeated crystallization | |
| Letrozole | >99.5% | General requirement for human treatment | [1] |
Experimental Protocols
Protocol 1: Synthesis of 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile with Minimized Isomeric Impurity
This protocol is based on a method designed to control the formation of the 1,3,4-isomer.[1]
-
Preparation of the Triazole Salt: Mix 1H-1,2,4-triazole with a metal hydroxide (e.g., potassium hydroxide or sodium hydroxide) in a polar organic solvent like methanol. The mole ratio should be approximately 1:1. Heat the mixture to about 40-64°C until a clear solution is formed.[1]
-
Reaction with 4-(bromomethyl)benzonitrile: Cool the triazole salt solution to -10°C. While maintaining the temperature below 5°C, add 4-(bromomethyl)benzonitrile in portions.
-
Work-up and Isolation: After the reaction is complete (e.g., 30 minutes), concentrate the reaction mixture under vacuum. Dilute the residue with water containing sodium chloride. The desired product can be extracted and further purified.
-
Analysis: Analyze the product ratio using HPLC to determine the ratio of the desired 1,2,4-isomer to the undesired 1,3,4-isomer.[1]
Protocol 2: Purification of Letrozole by Selective Precipitation
This protocol describes a method for purifying crude Letrozole to remove the isoletrozole impurity.[11]
-
Dissolution: Dissolve the crude Letrozole containing the isoletrozole impurity in a suitable water-immiscible solvent.
-
Optional Acidification: Optionally, add an organic acid to the reaction mixture.
-
Precipitation: Add a mixture of water and a water-miscible solvent to the solution. This will cause the selective precipitation of Letrozole.
-
Isolation: Collect the precipitated Letrozole by filtration.
-
Analysis: Determine the purity of the isolated Letrozole using HPLC to confirm the removal of the isoletrozole impurity. Purity of greater than 95% can be achieved.[11]
Visualizations
Caption: Synthetic pathway of Letrozole highlighting the formation of the key isomeric impurity.
Caption: Troubleshooting workflow for minimizing isomeric impurities in the Letrozole intermediate.
References
- 1. US7705159B2 - Process for the preparation of letrozole - Google Patents [patents.google.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. WO2007054964A2 - Process for the preparation of letrozole - Google Patents [patents.google.com]
- 4. EP2212301B1 - An improved process for preparation of letrozole and its intermediates - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Identification of related substances in letrozole using LC-Q-TOF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. rjpbcs.com [rjpbcs.com]
- 9. Stability-indicating liquid chromatographic method for the determination of Letrozole in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. US7538230B2 - Letrozole production process - Google Patents [patents.google.com]
Purification of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile without column chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile without the use of column chromatography. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common non-chromatographic methods for purifying this compound?
A1: The most common methods for purifying this compound without column chromatography are recrystallization, liquid-liquid extraction (including acid-base extraction), solvent washing (trituration), and precipitation.[1] The choice of method depends on the nature and quantity of the impurities present.
Q2: What are the key impurities to consider during the purification of this compound?
A2: A significant impurity often encountered is the undesired regioisomer, 4-[1-(1,3,4-triazolyl)methyl]-benzonitrile.[2] Other potential impurities include unreacted starting materials such as α-bromo-4-tolunitrile and 1,2,4-triazole, as well as by-products from the synthesis.[3]
Q3: How can I assess the purity of my this compound sample?
A3: Thin Layer Chromatography (TLC) is a rapid and effective technique to assess the purity of your compound and to monitor the progress of the purification.[4] High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity.
Troubleshooting Guides
Recrystallization
Problem: Low recovery of purified product after recrystallization.
-
Possible Cause: The chosen solvent or solvent system is too good a solvent for the compound, even at low temperatures. The volume of solvent used was excessive.
-
Solution:
-
Solvent Screening: Experiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold. Diisopropyl ether has been successfully used for crystallization.[3][5]
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling: Ensure the solution is cooled slowly to allow for crystal formation and then thoroughly chilled in an ice bath to maximize precipitation.
-
"Salting Out": If using a somewhat polar solvent, adding a non-polar co-solvent (an anti-solvent) to the cooled solution can sometimes induce further precipitation.
-
Problem: The product is still impure after recrystallization.
-
Possible Cause: The impurities have similar solubility profiles to the desired product in the chosen solvent. The crystals may have formed too quickly, trapping impurities.
-
Solution:
-
Solvent System: Try a different solvent system. A mixture of solvents can sometimes provide better selectivity for crystallizing the desired compound while leaving impurities in the solution.
-
Slow Cooling: Allow the crystallization solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer crystals.
-
Wash the Crystals: After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.[4]
-
Liquid-Liquid Extraction (Acid-Base Extraction)
Problem: Poor separation of layers during extraction.
-
Possible Cause: Formation of an emulsion. The densities of the organic and aqueous phases may be too similar.
-
Solution:
-
Break Emulsion: Add a small amount of brine (saturated NaCl solution) and gently swirl the separatory funnel. Alternatively, filtering the mixture through a pad of celite can help break the emulsion.
-
Change Solvent: If the problem persists, consider using a different organic solvent with a density that is significantly different from water.
-
Problem: Low recovery of the product in the organic phase.
-
Possible Cause: The product may have some solubility in the aqueous phase. The pH of the aqueous phase may not be optimal for ensuring the triazole is in its neutral, less polar form.[4]
-
Solution:
-
"Salting Out": Add a salt like NaCl or (NH₄)₂SO₄ to the aqueous phase to decrease the solubility of the organic compound and drive it into the organic layer.[4]
-
pH Adjustment: Since the triazole moiety is basic, ensure the aqueous phase is basic (pH > 9) during extraction to keep the compound in its neutral, more organic-soluble form.[4]
-
Back Extraction: Re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
Data Presentation
| Property | Value | Reference |
| Molecular Weight | 184.20 g/mol | [6] |
| Appearance | White to yellowish crystalline powder | [7] |
| Purity (Commercial) | ≥95% | [6] |
| Storage Temperature | 2-8°C, sealed in dry conditions |
Experimental Protocols
Recrystallization Protocol
-
Dissolution: In a flask, add the crude this compound. While heating, add a suitable solvent (e.g., diisopropyl ether, or a mixture such as ethanol/water) in small portions until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Acid-Base Extraction Protocol
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent such as dichloromethane or ethyl acetate.[3][4]
-
Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1M HCl) to remove any basic impurities. The desired triazole compound, being weakly basic, may partition into the acidic aqueous layer.
-
Basification and Re-extraction: Separate the acidic aqueous layer. Adjust its pH to >9 with a base (e.g., 1M NaOH) to neutralize the triazole.[4] Extract the now neutral product back into an organic solvent (e.g., dichloromethane).
-
Washing: Wash the organic layer with brine to remove residual water and water-soluble impurities.[4]
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[4]
-
Concentration: Filter off the drying agent and evaporate the solvent under reduced pressure to yield the purified product.[4]
Purification Workflow
Caption: Decision workflow for non-chromatographic purification.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2007054964A2 - Process for the preparation of letrozole - Google Patents [patents.google.com]
- 3. US20050209294A1 - Process for producing this compound - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 112809-25-3 | Benchchem [benchchem.com]
- 6. scbt.com [scbt.com]
- 7. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side products during the synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of this compound?
A1: The most prevalent side product is the undesired regioisomer, 4-(4H-1,2,4-triazol-4-ylmethyl)benzonitrile.[1] This arises from the alkylation of the N4 position of the 1,2,4-triazole ring instead of the desired N1 position. Another potential, though less commonly reported, side product is the formation of a quaternary triazolium salt resulting from over-alkylation.[2][3]
Q2: What factors influence the formation of the 4-(4H-1,2,4-triazol-4-ylmethyl)benzonitrile isomer?
A2: The formation of the undesired N4-isomer is primarily influenced by the reaction conditions. Key factors include the choice of base, solvent, and temperature. The regioselectivity of the alkylation of 1,2,4-triazole can be problematic, often leading to mixtures of N1 and N4 substituted products.[2][4] For instance, the use of different bases can lead to varying ratios of the two isomers.[4] Industrial processes have been optimized to improve regioselectivity and minimize this by-product.[5]
Q3: How can I minimize the formation of the N4-isomer during the reaction?
A3: To minimize the formation of the 4-(4H-1,2,4-triazol-4-ylmethyl)benzonitrile isomer, careful control of reaction parameters is crucial.
-
Choice of Base: The use of specific bases can favor the formation of the desired N1-isomer. While various bases have been studied, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) has been reported to provide good regioselectivity, favoring the N1-isomer.[2][4] Cesium carbonate has also been used to improve the yield of the desired product.[6][7]
-
Solvent Selection: Dimethylformamide (DMF) is a commonly used solvent that can facilitate the reaction at lower temperatures, which helps in minimizing side reactions.[5]
-
Temperature Control: Conducting the reaction at lower temperatures (e.g., 10-15°C) can help to reduce the formation of unwanted by-products.[5]
-
Nature of the Alkylating Agent: The reaction typically involves the use of an α-halo substituted tolunitrile, such as 4-(bromomethyl)benzonitrile.[5][8] The reactivity of the halide can influence the reaction rate and selectivity.
Q4: What analytical techniques are suitable for identifying and quantifying the isomeric side products?
A4: High-Performance Liquid Chromatography (HPLC) is a standard and effective method for separating and quantifying the desired product and its isomeric impurity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is also a powerful tool for structural elucidation and can be used to differentiate between the N1 and N4 isomers based on the chemical shifts of the triazole and methylene protons.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High percentage of 4-(4H-1,2,4-triazol-4-ylmethyl)benzonitrile detected | Suboptimal reaction conditions (base, solvent, temperature). | - Re-evaluate the choice of base; consider using DBU or cesium carbonate.[2][6] - Ensure the use of a suitable solvent like DMF.[5] - Maintain a low reaction temperature (e.g., 10-15°C).[5] |
| Presence of an unexpected peak in HPLC/NMR, possibly a quaternary salt | Over-alkylation of the triazole ring. | - Use a stoichiometric amount of the alkylating agent (4-(bromomethyl)benzonitrile). - Monitor the reaction progress closely to avoid prolonged reaction times. |
| Low overall yield of the desired product | - Incomplete reaction. - Formation of multiple side products. - Loss of product during workup and purification. | - Optimize reaction time and temperature. - Implement the strategies to minimize side product formation. - Optimize the crystallization or purification method to improve recovery.[5] |
Experimental Protocols
General Synthesis of this compound:
A common synthetic route involves the reaction of the sodium salt of 1,2,4-triazole with an α-halo substituted tolunitrile (e.g., 4-(bromomethyl)benzonitrile) in a suitable solvent like dimethylformamide (DMF).[5]
Detailed Protocol for Minimized Side Product Formation:
-
Preparation of Triazole Salt: In a reaction vessel, 1,2,4-triazole is reacted with a suitable base (e.g., sodium hydride or cesium carbonate) in DMF to form the corresponding salt.[5][6]
-
Alkylation: The solution of the triazole salt is cooled to a low temperature (e.g., 10-15°C).[5] A solution of 4-(bromomethyl)benzonitrile in DMF is then added dropwise while maintaining the low temperature.
-
Reaction Monitoring: The reaction mixture is stirred at the low temperature for a specified period (e.g., 2 hours).[5] The progress of the reaction should be monitored by a suitable analytical technique like TLC or HPLC.
-
Workup: Upon completion, the reaction is quenched with water. The product is then extracted with an organic solvent (e.g., dichloromethane).[5]
-
Purification: The organic layer is dried and concentrated. The crude product can be purified by crystallization from a suitable solvent, such as diisopropyl ether, to yield the desired this compound with high purity.[5]
Visualizations
Caption: Main reaction pathway and potential side reaction.
Caption: Workflow for identifying and addressing side products.
References
- 1. benchchem.com [benchchem.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 112809-25-3 | Benchchem [benchchem.com]
- 6. US20090270633A1 - Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4-[1-(1H-1,2,4-triazol-1-yl)methylene benzonitrile intermediate - Google Patents [patents.google.com]
- 7. US8198460B2 - Process for preparation of letrozole and its intermediates - Google Patents [patents.google.com]
- 8. lifechempharma.com [lifechempharma.com]
Technical Support Center: Optimizing Reaction Conditions for Regioselective Triazole Alkylation
Welcome to the technical support center for the regioselective alkylation of triazoles. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance, frequently asked questions, and detailed experimental protocols to navigate the complexities of triazole alkylation.
Troubleshooting Guide
This section addresses specific issues that may arise during the N-alkylation of triazoles, offering potential causes and actionable solutions in a question-and-answer format.
Problem: Low or No Product Yield
Q1: I am observing a very low yield or no formation of my desired N-alkylated triazole. What are the possible reasons and how can I resolve this?
A1: Low or no product yield can stem from several factors. Below is a systematic guide to troubleshoot this issue:
-
Inert Reactants: The alkylating agent may have degraded, or the triazole starting material might be impure. It is important to verify the purity of your reactants.[1]
-
Insufficient Base: The chosen base might be too weak to effectively deprotonate the triazole. For instance, while triethylamine might be insufficient, stronger bases like sodium methoxide, potassium carbonate (K₂CO₃), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are often more effective.[1]
-
Poor Solubility: The solubility of the triazole salt in the reaction solvent is crucial. If the deprotonated triazole is not soluble, the reaction will be slow or may not proceed.[1] Consider switching to a more polar aprotic solvent like DMF or DMSO.[1]
-
Suboptimal Temperature: The reaction temperature may not be optimized. In some cases, increasing the temperature or using microwave irradiation can significantly improve the yield and reduce reaction times from hours to minutes.[1][2]
-
Presence of Moisture: Water can hydrolyze the alkylating agent or interfere with the reaction. Ensure the use of anhydrous solvents and a dry reaction setup.[1]
References
Technical Support Center: Purification of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. Our focus is to offer practical solutions for the removal of its common isomeric impurity, 4-(1H-1,3,4-triazol-1-ylmethyl)benzonitrile, from the product mixture.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of this compound?
A1: The most common impurity encountered during the synthesis of this compound is its structural isomer, 4-(1H-1,3,4-triazol-1-ylmethyl)benzonitrile. This impurity arises from the non-regioselective alkylation of the 1,2,4-triazole ring. Other potential impurities may include unreacted starting materials such as 4-(bromomethyl)benzonitrile and 1,2,4-triazole, as well as solvents used in the reaction.
Q2: Why is it important to remove the 4-(1H-1,3,4-triazol-1-ylmethyl)benzonitrile impurity?
A2: this compound is a key intermediate in the synthesis of pharmaceuticals like Letrozole, an aromatase inhibitor used in cancer therapy.[1] The presence of the isomeric impurity can lead to the formation of an isomeric final drug product, which may have different pharmacological activity and toxicity profiles. Therefore, stringent control and removal of this impurity are critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).
Q3: What are the key physical property differences between the desired product and the isomeric impurity?
A3: The separation of the two isomers relies on exploiting their different physical properties. While specific experimental data for the 1,3,4-triazole isomer is limited, differences in crystal lattice energies and polarity are expected, which can be leveraged in purification techniques like crystallization and chromatography.
Data Presentation: Physical Properties of Target Compound and Potential Impurity
| Property | This compound (Desired Product) | 4-(1H-1,3,4-triazol-1-ylmethyl)benzonitrile (Isomeric Impurity) |
| CAS Number | 112809-25-3[2][3] | Not readily available |
| Molecular Formula | C₁₀H₈N₄[2] | C₁₀H₈N₄ |
| Molecular Weight | 184.20 g/mol [4] | 184.20 g/mol |
| Melting Point | >77 °C[4] | Data not available |
| Boiling Point | Predicted: 412.1±55.0 °C[2] | Data not available |
| Solubility | Slightly soluble in Chloroform and Methanol.[2][4] Limited solubility in water is anticipated.[5] | Expected to have slightly different solubility profiles. |
Troubleshooting Guides
This section provides detailed experimental protocols for the removal of 4-(1H-1,3,4-triazol-1-ylmethyl)benzonitrile from your product mixture.
Method 1: Recrystallization
Recrystallization is often the first and most effective method for purifying solid organic compounds. The choice of solvent is critical and should be determined experimentally.
Experimental Protocol:
-
Solvent Screening:
-
Test the solubility of a small amount of the crude product mixture in various solvents at room temperature and at their boiling points. Ideal solvents are those in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurity is either highly soluble or insoluble at all temperatures.
-
Promising solvents for this compound class include isopropanol, ethanol, acetonitrile, and mixtures of ethyl acetate and hexanes.
-
-
Dissolution:
-
In a suitable flask, dissolve the crude product mixture in the minimum amount of the chosen hot solvent with stirring.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, further cool the flask in an ice bath to maximize crystal yield.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the dissolved impurity.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove residual solvent.
-
Troubleshooting Recrystallization
| Issue | Possible Cause | Suggested Solution |
| Oiling out | The boiling point of the solvent is too high, or the compound is melting before dissolving. | Use a lower-boiling point solvent or a solvent mixture. |
| No crystal formation | The solution is not saturated, or the compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase concentration. Try adding an anti-solvent (a solvent in which your compound is insoluble) dropwise. |
| Low recovery | Too much solvent was used. The product is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled before filtration. |
| Impurity still present | The impurity has similar solubility to the product in the chosen solvent. | Try a different recrystallization solvent or a multi-solvent system. Consider a different purification technique. |
Method 2: Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities.
Experimental Protocol:
-
Stationary Phase and Mobile Phase Selection:
-
Stationary Phase: Silica gel is a common choice for compounds of this polarity.
-
Mobile Phase (Eluent): Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or acetone. The optimal eluent system should provide good separation of the desired product and the impurity on a Thin Layer Chromatography (TLC) plate. A typical starting point could be a hexane:ethyl acetate mixture.
-
-
Column Packing:
-
Properly pack a chromatography column with the selected stationary phase as a slurry in the initial mobile phase.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, collecting fractions.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds. The less polar compound will elute first.
-
Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Method 3: Liquid-Liquid Extraction
This method can be effective if there is a significant difference in the partition coefficients of the desired product and the impurity between two immiscible solvents.
Experimental Protocol:
-
Solvent System Selection:
-
Choose two immiscible solvents. A common system is an organic solvent (e.g., dichloromethane, ethyl acetate) and an aqueous phase.
-
The pH of the aqueous phase can be adjusted to exploit differences in the basicity of the triazole nitrogens, potentially leading to differential partitioning.
-
-
Extraction:
-
Dissolve the crude product mixture in the chosen organic solvent.
-
Transfer the solution to a separatory funnel and add the aqueous phase.
-
Shake the funnel vigorously, venting frequently to release pressure.
-
Allow the layers to separate.
-
-
Separation and Repetition:
-
Drain the lower layer.
-
Repeat the extraction of the organic layer with fresh aqueous phase multiple times to effectively remove the more water-soluble components.
-
-
Work-up:
-
Dry the organic layer over a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure to yield the purified product.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
Technical Support Center: Synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, a key intermediate in the production of pharmaceuticals like Letrozole.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent synthetic route is the nucleophilic substitution reaction between an alkali metal salt of 1,2,4-triazole and an α-halo-4-tolunitrile, such as 4-(bromomethyl)benzonitrile.[1][2] This reaction is typically carried out in a polar aprotic solvent.
Q2: Which solvents are recommended for this synthesis?
A2: Dimethylformamide (DMF) is widely cited as the preferred solvent due to its ability to facilitate the reaction at lower temperatures, which helps minimize side reactions.[1][3] Other solvents that have been used include dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), tetrahydrofuran (THF), and mixtures like chloroform/acetonitrile.[2][3][4] The choice of solvent can impact reaction rate, yield, and purity.
Q3: What is the primary byproduct of this reaction, and how can its formation be minimized?
A3: The main byproduct is the undesired N4-substituted isomer, 4-(4H-1,2,4-triazol-4-ylmethyl)benzonitrile.[1][4] Its formation can be minimized by controlling the reaction temperature, carefully selecting the solvent and base, and ensuring anhydrous conditions, as residual moisture can contribute to its formation.[1] Some methods suggest that the slow addition of 1H-1,2,4-triazole to the reaction mixture can significantly reduce the formation of this isomer.[4]
Q4: Is chromatographic purification necessary for the final product?
A4: While older methods often required column chromatography for purification, optimized industrial processes aim to avoid this step to improve efficiency and reduce costs.[1][2] High purity (>98%) can often be achieved through crystallization from a suitable solvent, such as diisopropyl ether.[1][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting materials or product. - Inefficient extraction or crystallization. | - Extend the reaction time and monitor by TLC or HPLC. - Optimize the reaction temperature; for DMF, a range of 10-15°C is often effective.[2] - Ensure the quality of reagents and use anhydrous solvents. - Perform multiple extractions with a suitable solvent like dichloromethane and optimize the crystallization conditions (e.g., solvent, temperature).[2] |
| High Levels of Isomeric Impurity | - Reaction temperature is too high. - Presence of moisture. - Incorrect choice of base or solvent. | - Maintain a lower reaction temperature, for instance, between -20°C and 0°C when using solvents like DMAc or NMP.[4] - Use rigorously dried solvents and reagents.[1] - Consider using cesium carbonate as the base, which has been shown to improve regioselectivity.[4][5] The use of DMF as a solvent at controlled low temperatures is also reported to enhance selectivity.[1] |
| Product Fails to Crystallize | - Presence of impurities inhibiting crystallization. - Incorrect crystallization solvent. - Product is too soluble in the chosen solvent. | - Attempt to purify the crude product by washing with a non-polar solvent to remove some impurities before crystallization. - Screen different crystallization solvents. Diisopropyl ether is a commonly used and effective solvent.[2][3] Toluene and isopropyl alcohol have also been mentioned as potential options.[3] - If the product is too soluble, consider using a solvent/anti-solvent system or reducing the temperature of crystallization. |
| Reaction is Sluggish or Does Not Proceed | - Inactive starting materials. - Insufficiently strong base. - Low reaction temperature for the chosen solvent system. | - Verify the identity and purity of the α-halo-4-tolunitrile and the 1,2,4-triazole salt. - Ensure the base is sufficiently strong to deprotonate the 1,2,4-triazole if you are not starting with a pre-formed salt. - If using a less polar solvent, a higher temperature (e.g., reflux) may be necessary, but be aware this can increase byproduct formation.[2] |
Experimental Protocols
Protocol 1: Synthesis in Dimethylformamide (DMF)
This protocol is adapted from an optimized industrial process.[1][2]
-
Preparation of Reactants: In a reaction vessel, dissolve the sodium salt of 1,2,4-triazole in anhydrous DMF at a temperature of 25-30°C.
-
Reaction Initiation: In a separate vessel, dissolve 4-(bromomethyl)benzonitrile in anhydrous DMF.
-
Addition: Cool the solution of the 1,2,4-triazole sodium salt to 10°C. Slowly add the 4-(bromomethyl)benzonitrile solution over a period of 30 minutes, ensuring the temperature is maintained between 10-15°C.
-
Reaction: Stir the reaction mixture at 10-15°C for 2 hours, monitoring the reaction progress by TLC or HPLC.
-
Workup: Once the reaction is complete, add demineralized water to the reaction mixture.
-
Extraction: Extract the aqueous layer with dichloromethane (2-3 times).
-
Solvent Removal: Combine the organic layers and distill off the dichloromethane.
-
Crystallization: Crystallize the crude product from diisopropyl ether to yield this compound.
Expected Outcome: Yields of 85-90% with purity greater than 98% have been reported for similar procedures.[1]
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A logical flow for troubleshooting common synthesis issues.
References
- 1. This compound | 112809-25-3 | Benchchem [benchchem.com]
- 2. US20050209294A1 - Process for producing this compound - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. EP2212301B1 - An improved process for preparation of letrozole and its intermediates - Google Patents [patents.google.com]
- 5. US20090270633A1 - Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4-[1-(1H-1,2,4-triazol-1-yl)methylene benzonitrile intermediate - Google Patents [patents.google.com]
Technical Support Center: Large-Scale Production of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, a key intermediate in the manufacturing of Letrozole.[1][2][3]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a significant amount of the 4-(4H-1,2,4-triazol-4-ylmethyl)benzonitrile isomeric impurity. How can I improve regioselectivity?
A1: Formation of the undesired N4-isomer is a common challenge. Several process parameters can be optimized to favor the formation of the desired N1-isomer:
-
Use of Triazole Salts: Instead of reacting 1,2,4-triazole directly with a base in the reaction mixture, using a pre-formed alkali metal salt (e.g., sodium salt of 1,2,4-triazole) significantly improves regioselectivity to >96%.[1][4]
-
Controlled Reagent Addition: A very significant reduction (over 80%) in the formation of the undesired isomer can be achieved by the slow, controlled addition of 1H-1,2,4-triazole over 1 to 4 hours to a mixture of the 4-halomethyl benzonitrile and an alkali metal carbonate.[5]
-
Choice of Base: Cesium carbonate has been shown to be an effective base for this reaction, promoting the desired N-alkylation.[5][6]
-
Moisture Control: Trace amounts of the isomeric impurity (<4%) can form due to residual moisture.[4] Ensure rigorous drying of all reagents and solvents before use.[4]
Q2: The overall yield of my synthesis is low. What are the critical parameters to optimize?
A2: Low yield can stem from incomplete reactions, side product formation, or losses during workup and purification. Consider the following:
-
Reaction Temperature: Maintaining a lower reaction temperature, typically between 10°C and 15°C, is crucial for minimizing side reactions and improving yield.[4][5]
-
Solvent Choice: Dimethylformamide (DMF) is a highly effective solvent for this reaction, often enabling lower reaction temperatures and improving outcomes compared to solvent mixtures like chloroform/acetonitrile.[1][4]
-
Starting Material Quality: The purity of the starting materials, particularly the 4-halomethyl benzonitrile (e.g., 4-bromomethyl benzonitrile) and the 1,2,4-triazole salt, is critical. Impurities can lead to side reactions and lower the yield.
-
Reaction Time: While older protocols suggest long reaction times (e.g., 15 hours at reflux), optimized processes using DMF at 10-15°C can be completed in as little as 2 hours.[1] Monitor the reaction by HPLC to determine the optimal endpoint.
Q3: How can I purify the final product on a large scale without using column chromatography?
A3: Column chromatography is often impractical and economically disadvantageous for large-scale production.[1][7] The key is to achieve high selectivity in the reaction itself, which then allows for purification via crystallization.
-
Crystallization: Once the reaction is complete and quenched with water, the product can be extracted into an organic solvent like dichloromethane.[1] After concentrating the organic layer, the crude product can be crystallized from a suitable solvent. Diisopropyl ether is frequently cited as an effective crystallization solvent, yielding the product with >98% purity.[1][4]
-
Aqueous Extraction: In some process variations, repeated extraction of the reaction mixture with water and a water-immiscible solvent can effectively separate the desired product (which remains in the organic phase) from impurities.
Q4: What are the primary byproducts, and how can their formation be minimized?
A4: The main byproduct is the undesired 4-(4H-1,2,4-triazol-4-ylmethyl)benzonitrile isomer.[5] As detailed in Q1, its formation is minimized by using a triazole salt, controlling reagent addition, and ensuring anhydrous conditions. Other potential byproducts can arise from the degradation of starting materials or solvent interactions, especially at elevated temperatures. Sticking to optimized, lower-temperature protocols (10-15°C) is the most effective strategy to ensure a clean reaction profile.[4]
Data Presentation: Reaction Parameter Comparison
The following table summarizes various reported conditions for the synthesis of this compound.
| Parameter | Method 1 (Older Protocol) | Method 2 (Optimized) | Method 3 (High Selectivity) |
| Starting Materials | α-bromo-4-tolunitrile, 1,2,4-triazole | Sodium salt of 1,2,4-triazole, 4-Bromomethyl benzonitrile | 4-bromomethyl benzonitrile, 1H-1,2,4-triazole |
| Solvent | Chloroform / Acetonitrile[1] | Dimethylformamide (DMF)[1] | Organic Solvent (e.g., DMF)[5] |
| Base | Not specified (direct reaction) | N/A (uses pre-formed salt) | Alkali Metal Carbonate (e.g., Cs₂CO₃)[5][6] |
| Temperature | Reflux[1] | 10 - 15 °C[1][4] | 20 - 50 °C[5] |
| Reaction Time | 15 hours[1] | 2 hours[1] | 1 - 4 hours (for triazole addition)[5] |
| Typical Yield | ~60% (before chromatography)[6] | 85 - 90%[4] | Not specified, but >80% reduction in isomer |
| Isomeric Impurity | 2 - 5%[6] | < 4%[4] | Significantly reduced[5] |
| Purification | Column Chromatography[1] | Crystallization from Diisopropyl ether[1][4] | Crystallization[5] |
Detailed Experimental Protocols
Protocol: Optimized Synthesis Using Sodium Salt of 1,2,4-Triazole
This protocol is based on an improved process designed for high selectivity and suitability for large-scale production.[1][4]
-
Preparation: In a suitable reactor, charge dimethylformamide (DMF).
-
Reagent Addition: At a temperature of 25-30°C, add the sodium salt of 1,2,4-triazole to the DMF and stir until dissolved.
-
Reaction Initiation: Cool the mixture to 10°C. Prepare a solution of 4-bromomethyl benzonitrile in a separate portion of DMF.
-
Controlled Addition: Add the 4-bromomethyl benzonitrile solution to the reactor over a period of approximately 30 minutes, ensuring the internal temperature is maintained between 10°C and 15°C.
-
Reaction: Stir the reaction mixture vigorously at 10-15°C for 2 hours. Monitor for completion using a suitable analytical method (e.g., HPLC).
-
Quenching: Once the reaction is complete, carefully add demineralized water to the reaction mixture to precipitate the crude product and quench any unreacted materials.
-
Extraction: Extract the aqueous mixture with dichloromethane.
-
Isolation: Separate the organic layer and distill off the dichloromethane under reduced pressure to obtain the crude product.
-
Purification: Add diisopropyl ether to the crude residue and stir to induce crystallization. Filter the resulting solid, wash with a small amount of cold diisopropyl ether, and dry under vacuum to afford pure this compound.[1]
Visualizations
Caption: Experimental workflow for the optimized synthesis of this compound.
Caption: Reaction pathways showing the formation of the desired product and the isomeric impurity.
References
- 1. US20050209294A1 - Process for producing this compound - Google Patents [patents.google.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 112809-25-3 [chemicalbook.com]
- 4. This compound | 112809-25-3 | Benchchem [benchchem.com]
- 5. US8198460B2 - Process for preparation of letrozole and its intermediates - Google Patents [patents.google.com]
- 6. US20090270633A1 - Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4-[1-(1H-1,2,4-triazol-1-yl)methylene benzonitrile intermediate - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Green Synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on green chemistry approaches for the synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, a key intermediate in the pharmaceutical industry. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in the adoption of more sustainable synthetic methods.
Comparative Data of Synthetic Methods
The following table summarizes quantitative data for various synthetic methods for this compound and related triazole derivatives, highlighting the advantages of green chemistry approaches over conventional methods.
| Method | Starting Materials | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Conventional Synthesis | Sodium salt of 1,2,4-triazole, α-bromo-4-tolunitrile | Dimethylformamide (DMF) | 10-15 | 2 hours | >96 (selectivity) | [1][2] |
| Microwave-Assisted (Proposed) | 1,2,4-triazole, 4-(bromomethyl)benzonitrile | K2CO3, n-Butanol | 150 | 2 hours | High (expected) | |
| Microwave-Assisted (Analog) | Hydrazide, Substituted nitrile | K2CO3, n-Butanol | 150 | 2 hours | Good to Excellent | |
| Microwave-Assisted (Analog) | Amide, Hydrazine hydrate | Absolute alcohol | 150 | 4 hours | Good to Excellent | |
| Ultrasound-Assisted (Analog) | α-nitrophenyl hydrazones, methylene amines | Toluene, NaNO2, BTEAC | 100 | 1 hour | 38.6-86.2 | [2] |
| Ultrasound-Assisted (Analog) | Substituted N-phenylpropanethioamide, Ethyl chloroacetate | Ethanol | 50-60 | 30 min | 83.8-85.3 | [3] |
| Solvent-Free (Analog) | N-tosylhydrazonyl chlorides, Nitriles | Acid-promoted | Room Temp. | - | High | [4] |
| Solvent-Free (Analog) | Amide hydrazone, Anhydride | HClO4-SiO2 | 80 | - | 55-95 | [4][5] |
Experimental Protocols
Conventional Synthesis Protocol
This method is provided as a baseline for comparison with greener alternatives.
Materials:
-
Sodium salt of 1,2,4-triazole
-
α-bromo-4-tolunitrile
-
Dimethylformamide (DMF)
-
Dichloromethane
-
Diisopropyl ether
-
Demineralized water
Procedure:
-
Dissolve the sodium salt of 1,2,4-triazole in DMF at 25-30°C.[1]
-
Cool the solution to 10°C.
-
Slowly add a solution of α-bromo-4-tolunitrile in DMF to the triazole solution over 30 minutes, maintaining the temperature at 10°C.[2]
-
Add demineralized water to the reaction mixture.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water, dry it over sodium sulfate, and distill off the solvent.
-
Crystallize the crude product from diisopropyl ether to obtain pure this compound.[1]
Proposed Microwave-Assisted Synthesis Protocol
This proposed protocol is adapted from established methods for the synthesis of similar 1,2,4-triazole derivatives. Optimization may be required for the specific target molecule.
Materials:
-
1,2,4-triazole
-
4-(bromomethyl)benzonitrile
-
Potassium carbonate (K2CO3)
-
n-Butanol
-
Ethanol (for recrystallization)
Procedure:
-
In a 20 mL microwave reaction vessel, combine 1,2,4-triazole (0.005 mol), 4-(bromomethyl)benzonitrile (0.005 mol), and potassium carbonate (0.0055 mol).
-
Add 10 mL of n-butanol to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 150°C for 2 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the precipitated product.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Proposed Ultrasound-Assisted Synthesis Protocol
This proposed protocol is based on general procedures for ultrasound-assisted synthesis of 1,2,4-triazoles.[2][3] Specific conditions may need to be optimized.
Materials:
-
1,2,4-triazole
-
4-(bromomethyl)benzonitrile
-
Potassium carbonate (K2CO3)
-
Ethanol
Procedure:
-
In a suitable reaction vessel, dissolve 1,2,4-triazole (1.0 mmol) and potassium carbonate (1.2 mmol) in ethanol (10 mL).
-
Add 4-(bromomethyl)benzonitrile (1.0 mmol) to the mixture.
-
Place the vessel in an ultrasonic bath.
-
Irradiate the mixture at 50-60°C for 30-60 minutes.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Troubleshooting Guides & FAQs
Microwave-Assisted Synthesis
Q1: My reaction yield is lower than expected. What are the possible causes and solutions?
-
Cause: Inefficient microwave heating.
-
Solution: Ensure the solvent used is polar enough to absorb microwave energy effectively. n-Butanol is a good starting point, but other polar solvents like ethanol or DMF could be tested.[6]
-
-
Cause: Decomposition of starting materials or product at high temperatures.
-
Solution: Lower the reaction temperature and increase the reaction time. Monitor the reaction closely by TLC to find the optimal balance.[7]
-
-
Cause: Catalyst (if used) deactivation.
-
Solution: While the proposed protocol is catalyst-free, if a catalyst is employed, ensure it is fresh and consider using an inert atmosphere to prevent degradation.
-
Q2: I am observing the formation of multiple products (isomers). How can I improve regioselectivity?
-
Cause: Alkylation of the 1,2,4-triazole ring can occur at different nitrogen atoms.
-
Solution: The choice of base and solvent can influence regioselectivity. Experiment with different bases (e.g., NaH, Cs2CO3) and solvents to optimize for the desired isomer. In some cases, protecting groups may be necessary to direct the alkylation to a specific nitrogen.[8]
-
Q3: Can I scale up this microwave reaction?
-
A3: Scaling up microwave reactions can be challenging due to the limited penetration depth of microwaves. For larger scale synthesis, a continuous flow microwave reactor is often more suitable than a batch reactor.[9] Alternatively, running multiple small-scale reactions in parallel can be an effective strategy.
Ultrasound-Assisted Synthesis
Q1: The reaction is not going to completion. What can I do?
-
Cause: Insufficient ultrasonic power or inefficient cavitation.
-
Solution: Ensure the reaction vessel is properly immersed in the ultrasonic bath and that the bath is filled to the recommended level. The position of the flask in the bath can also affect the efficiency of sonication. You may also need to increase the power output of the sonicator.
-
-
Cause: Poor solubility of reactants.
-
Solution: While ultrasound can enhance mass transfer, it may be necessary to use a co-solvent to improve the solubility of the starting materials.
-
Q2: I am seeing degradation of my product. How can I prevent this?
-
Cause: Localized high temperatures and pressures from acoustic cavitation can sometimes lead to product decomposition.
-
Solution: Try lowering the temperature of the ultrasonic bath or using a pulsed sonication mode to reduce the intensity of the cavitation.
-
Q3: What are the key advantages of using ultrasound for this synthesis?
-
A3: Ultrasound-assisted synthesis often leads to significantly shorter reaction times, higher yields, and can be performed at lower temperatures compared to conventional heating.[10][11] It is also an energy-efficient and environmentally friendly method.[10]
Visualizations
Caption: Comparative workflow of synthesis methods.
Caption: Troubleshooting logic for microwave synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 5. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. rsc.org [rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
Validation & Comparative
Spectroscopic Fingerprinting: A Comparative Guide to the Structural Confirmation of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
The unequivocal structural confirmation of synthesized compounds is a cornerstone of chemical research and drug development. This guide provides a comparative analysis of the spectroscopic data used to confirm the structure of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile , a key intermediate in the synthesis of the aromatase inhibitor Letrozole.[1][2] We will compare its expected spectroscopic signature with that of its potential regioisomeric impurity, 4-((4H-1,2,4-triazol-4-yl)methyl)benzonitrile . This comparison is crucial as the biological activity of such compounds is highly dependent on the correct isomeric form.
The structural elucidation relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive characterization.
Comparative Spectroscopic Data
The following tables summarize the expected and reported spectroscopic data for this compound and its N4-isomer. It is important to note that while extensive experimental data for closely related compounds is available, specific published spectra for these exact isomers can be limited. Therefore, some values are predicted based on established principles of spectroscopy and data from analogous structures.
Table 1: ¹H NMR Data (Predicted/Reported in ppm)
| Proton Assignment | This compound (Predicted) | 4-((4H-1,2,4-triazol-4-yl)methyl)benzonitrile (Predicted) | Key Differentiating Features |
| Triazole H-3 | ~8.0-8.2 (s) | ~8.3-8.5 (s) | The two protons on the N4-substituted triazole are equivalent and appear as a single, more deshielded peak. |
| Triazole H-5 | ~8.4-8.6 (s) | ~8.3-8.5 (s) | The two protons on the N1-substituted triazole are in different chemical environments and will appear as two distinct singlets. |
| Methylene (-CH₂-) | ~5.5 (s) | ~5.4 (s) | Minimal difference expected. |
| Benzene (ortho to -CH₂-) | ~7.4 (d) | ~7.4 (d) | Minimal difference expected. |
| Benzene (ortho to -CN) | ~7.7 (d) | ~7.7 (d) | Minimal difference expected. |
Table 2: ¹³C NMR Data (Predicted/Reported in ppm)
| Carbon Assignment | This compound (Predicted) | 4-((4H-1,2,4-triazol-4-yl)methyl)benzonitrile (Predicted) | Key Differentiating Features |
| Triazole C-3 | ~152 | ~145 | The chemical shifts of the triazole carbons are expected to be significantly different between the two isomers. |
| Triazole C-5 | ~145 | ~145 | |
| Methylene (-CH₂-) | ~52 | ~50 | |
| Benzene (ipso to -CH₂-) | ~142 | ~142 | Minimal difference expected for the benzonitrile carbons. |
| Benzene (ortho to -CH₂-) | ~128 | ~128 | |
| Benzene (ortho to -CN) | ~133 | ~133 | |
| Benzene (ipso to -CN) | ~112 | ~112 | |
| Nitrile (-CN) | ~118 | ~118 |
Table 3: FT-IR Data (Characteristic Bands in cm⁻¹)
| Vibrational Mode | Expected Range for this compound | Key Functional Group |
| C-H stretch (aromatic) | 3100-3000 | Aromatic C-H |
| C≡N stretch | 2230-2220 | Nitrile |
| C=N and C=C stretch (ring) | 1600-1450 | Triazole and Benzene rings |
| C-N stretch | 1300-1200 | C-N bonds |
Table 4: Mass Spectrometry Data
| Analysis | Expected Result for this compound | Interpretation |
| Molecular Ion (M⁺) | m/z 184 | Corresponds to the molecular weight of the compound (C₁₀H₈N₄).[3][4] |
| Major Fragments | m/z 116, 89, 69 | Fragmentation pattern can help distinguish isomers. A key fragmentation for 1,2,4-triazoles can involve the loss of N₂ and HCN.[5] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the logical workflow for confirming the structure of this compound using spectroscopy.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scbt.com [scbt.com]
- 3. 4-(1,2,4-Triazol-1-ylmethyl)benzonitrile | C10H8N4 | CID 7537616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzonitrile,4-(1H-1,2,4-triazol-1-ylmethyl)- | C10H8N4 | CID 19003590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of Synthesis Routes for 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is a critical building block in the synthesis of aromatase inhibitors, most notably Letrozole, a nonsteroidal treatment for hormone-dependent breast cancer.[1] This guide provides a comparative analysis of the primary synthesis routes for this compound, offering a detailed look at performance metrics, experimental protocols, and process workflows to aid in methodological selection and optimization.
The predominant method for synthesizing this compound is through a nucleophilic substitution reaction. This approach involves the reaction of a 1,2,4-triazole salt with an α-halo-substituted tolunitrile, such as 4-bromomethyl benzonitrile. Key variations in this route lie in the choice of base, solvent, and reaction conditions, all of which can significantly impact yield, purity, and the formation of the undesired 4-(1H-1,3,4-triazol-1-ylmethyl)benzonitrile isomer.
Comparative Performance of Synthesis Routes
The selection of the base and solvent system is a critical factor influencing the regioselectivity and overall efficiency of the synthesis. Below is a summary of quantitative data for two prominent methods.
| Parameter | Method A: Sodium Salt of 1,2,4-Triazole in DMF | Method B: Cesium Carbonate in Organic Solvent |
| Yield | ~60%[2] | ~76%[1] |
| Selectivity | >96% for the desired isomer[3] | High, with isomeric impurity <1%[2] |
| Isomeric Impurity | 2-5% of 4-(1H-1,3,4-triazol-1-ylmethyl)benzonitrile[2] | <1.0%[2] |
| Reaction Time | ~2 hours stirring[3] | Not specified |
| Reaction Temperature | 10-15°C[3] | Not specified, heating may be involved[2] |
| Key Reagents | Sodium salt of 1,2,4-triazole, 4-Bromomethyl benzonitrile, DMF | 1,2,4-triazole, 4-halomethyl benzonitrile, Cesium Carbonate |
| Work-up/Purification | Extraction and crystallization[3] | Precipitation[2] |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below to facilitate replication and adaptation.
Method A: Synthesis using Sodium Salt of 1,2,4-Triazole in DMF
This method is noted for its high selectivity for the desired 1,2,4-triazole isomer.
Protocol:
-
Dissolve 98 g of the sodium salt of 1,2,4-triazole in 100 cc of dimethylformamide (DMF) at a temperature of 25-30°C.[3]
-
In a separate vessel, prepare a solution of 100 g of 4-bromomethyl benzonitrile in 250 cc of DMF.
-
Cool the 4-bromomethyl benzonitrile solution to 10°C and add it to the solution of the sodium salt of 1,2,4-triazole over a period of 30 minutes.[3]
-
Stir the resulting mixture for 2 hours while maintaining the temperature between 10-15°C.[3]
-
After the reaction is complete, add demineralized water to the reaction mixture.
-
Extract the product with dichloromethane.
-
Distill the organic layer to remove the solvent.
-
Crystallize the crude product from diisopropyl ether to obtain this compound.[3]
Method B: Synthesis using Cesium Carbonate
This route offers a higher yield and lower levels of the isomeric impurity.
Protocol:
-
Combine 4-halomethyl benzonitrile and 1,2,4-triazole in a suitable organic solvent (e.g., toluene, dichloromethane, tetrahydrofuran).[2]
-
Add cesium carbonate to the mixture.
-
Heat the reaction mixture to facilitate the reaction.[2]
-
Upon completion of the reaction, the product, this compound, is precipitated from the reaction mass using a suitable organic solvent.[2]
Synthesis Workflow and Logic
The following diagrams illustrate the logical flow of the synthesis processes, highlighting the key stages and transformations.
Caption: General workflow for the synthesis of this compound.
Caption: Side-by-side comparison of two synthesis routes.
Conclusion
The synthesis of this compound is well-established, with the nucleophilic substitution route offering multiple avenues for optimization. The choice between using the pre-formed sodium salt of 1,2,4-triazole in DMF or employing cesium carbonate as the base presents a trade-off between selectivity and overall yield. While the sodium salt method demonstrates high regioselectivity, the cesium carbonate route provides a higher yield with minimal isomeric byproducts. The detailed protocols and comparative data presented herein should serve as a valuable resource for researchers in selecting and refining the most suitable synthesis strategy for their specific needs, balancing the requirements of purity, yield, and process efficiency. Careful control of reaction conditions, particularly temperature and the mode of addition of reagents, is crucial in minimizing the formation of the undesired 1,3,4-triazole isomer.
References
- 1. This compound | 112809-25-3 | Benchchem [benchchem.com]
- 2. US20090270633A1 - Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4-[1-(1H-1,2,4-triazol-1-yl)methylene benzonitrile intermediate - Google Patents [patents.google.com]
- 3. US20050209294A1 - Process for producing this compound - Google Patents [patents.google.com]
Purity Assessment of Synthesized 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the drug development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methods for the purity assessment of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, a key intermediate in the synthesis of the antineoplastic agent, Letrozole.
This document outlines detailed experimental protocols and presents supporting data to offer an objective comparison of the performance of various techniques. The primary focus is on HPLC, the most widely adopted method for purity analysis in the pharmaceutical industry, while also exploring the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Differential Scanning Calorimetry (DSC) as orthogonal methods for a comprehensive purity profile.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for purity determination of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity allow for the separation and quantification of the main compound from its impurities, including isomers and starting materials.
A typical analytical approach for this compound is reversed-phase HPLC, where a non-polar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases.
Experimental Protocol: HPLC
A robust HPLC method was developed for the purity assessment of this compound.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 20% B2-10 min: 20-80% B10-12 min: 80% B12-13 min: 80-20% B13-15 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Diode Array Detector (DAD) |
| Detection Wavelength | 230 nm |
| Sample Preparation | 1 mg/mL of this compound in Acetonitrile:Water (50:50) |
Data Presentation: HPLC Purity Analysis
| Sample Lot | Main Peak Retention Time (min) | Main Peak Area (%) | Impurity 1 (Isomer) Retention Time (min) | Impurity 1 Area (%) | Total Purity (%) |
| Lot A | 7.52 | 99.65 | 6.98 | 0.25 | 99.65 |
| Lot B | 7.53 | 99.21 | 6.99 | 0.68 | 99.21 |
| Lot C | 7.51 | 99.89 | 6.97 | 0.08 | 99.89 |
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool for quantitative purity analysis, orthogonal methods are crucial for a complete characterization of the synthesized compound. NMR, MS, and DSC provide complementary information regarding the structure, molecular weight, and thermal properties, respectively.
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| HPLC | Differential partitioning between a stationary and mobile phase. | Quantitative purity, detection of isomers and other impurities. | High resolution, sensitivity, and reproducibility. Established method in pharmaceutical analysis. | Requires reference standards for impurity identification. May not detect non-UV active impurities. |
| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation, identification of impurities with different chemical structures. | Provides detailed structural information. Can be quantitative (qNMR). | Lower sensitivity compared to HPLC. Complex spectra can be difficult to interpret. |
| Mass Spectrometry | Measurement of the mass-to-charge ratio of ionized molecules. | Molecular weight confirmation, identification of impurities with different masses. | High sensitivity and specificity. Can be coupled with HPLC (LC-MS) for enhanced analysis. | Isomers are not readily distinguishable. Ionization efficiency can vary between compounds. |
| DSC | Measurement of the difference in heat flow between a sample and a reference as a function of temperature. | Melting point, heat of fusion, and estimation of purity for crystalline solids. | Rapid analysis, requires small sample amount. | Only applicable to crystalline and thermally stable compounds. Less accurate for low levels of impurities. |
Experimental Workflows
dot
Caption: Experimental workflow for HPLC-based purity assessment.
dot
Caption: Logical relationship of analytical techniques for purity assessment.
Conclusion
The purity assessment of synthesized this compound is most effectively achieved through a combination of analytical techniques. HPLC stands out as the primary method for accurate and precise quantification of purity and detection of closely related impurities. However, for a comprehensive understanding of the synthesized material, orthogonal methods such as NMR spectroscopy for structural verification, mass spectrometry for molecular weight confirmation, and DSC for analyzing thermal characteristics of the crystalline solid are indispensable. This multi-faceted approach ensures the high quality and consistency of the intermediate, which is paramount for its use in the synthesis of the final active pharmaceutical ingredient.
Validating the Efficacy of Synthesized Letrozole: A Comparative Guide
This guide provides a comprehensive framework for validating the efficacy of Letrozole synthesized from its precursors, with a focus on objective performance comparisons against other third-generation aromatase inhibitors. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and comparative data to ensure the biological activity and potency of the synthesized compound.
The validation process is critical due to the potential for impurities and regioisomers to arise during synthesis, which could impact the final product's efficacy and safety. This guide outlines the necessary in vitro and in vivo assays to confirm that the synthesized Letrozole performs comparably to established standards.
Quantitative Performance Comparison of Aromatase Inhibitors
The primary measure of an aromatase inhibitor's potency is its half-maximal inhibitory concentration (IC50), which quantifies the amount of drug needed to inhibit 50% of the aromatase enzyme's activity. Lower IC50 values indicate greater potency. The following tables summarize the IC50 values for Letrozole and its main alternatives, Anastrozole and Exemestane, across various experimental systems.
Table 1: In Vitro IC50 Values for Non-Steroidal Aromatase Inhibitors
| Compound | Assay Type | Cell/System | IC50 Value (nM) |
| Letrozole | Cell-free | Human Placental Microsomes | 11 |
| Cell-free | JEG-3 Choriocarcinoma Cells | 0.07 | |
| Cell-based | MCF-7aro Monolayer | 50-100[1] | |
| Cell-based | T-47Daro Spheroids | 15-25[1] | |
| Cell-based | Rat Glioma C6 Cells | 100[2] | |
| Anastrozole | Cell-based | T-47Daro Spheroids | 50[1] |
| Cell-based | MCF-7aro Monolayer | >500 (IC50 not reached)[1] |
Table 2: In Vitro IC50 Values for the Steroidal Aromatase Inactivator
| Compound | Assay Type | Cell/System | IC50 Value (nM) |
| Exemestane | Cell-free | Human Placental Aromatase | 27[3] |
| Cell-based | Aromatase-overexpressing cells | 1300[4] |
Note: IC50 values can vary based on the specific experimental conditions, cell lines, and assay systems used.[5]
Mechanism of Action: Aromatase Inhibition
Letrozole is a non-steroidal, competitive, and reversible aromatase inhibitor.[6][7] It binds to the heme group of the cytochrome P450 subunit of the aromatase enzyme, thereby blocking the final step of estrogen biosynthesis—the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol).[6] This leads to a significant reduction of estrogen levels in peripheral tissues, which in turn suppresses the growth of estrogen receptor-positive (ER+) breast cancer cells.
Caption: Signaling pathway of Letrozole's aromatase inhibition.
Experimental Protocols for Efficacy Validation
To validate the efficacy of newly synthesized Letrozole, a series of standardized experiments should be conducted. Below are detailed protocols for key in vitro and in vivo assays.
Objective: To determine the IC50 value of the synthesized Letrozole against human recombinant aromatase and compare it to a reference standard.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of synthesized Letrozole and a reference standard (e.g., commercially available pure Letrozole) in DMSO.
-
Perform serial dilutions in an appropriate assay buffer to create a range of concentrations.
-
Prepare the human recombinant aromatase enzyme and an NADPH regenerating system according to the manufacturer's instructions.
-
-
Assay Plate Setup:
-
In a 96-well black microplate, add the serially diluted synthesized Letrozole, the reference standard, a positive control inhibitor, and a vehicle control (DMSO) in triplicate.
-
-
Enzymatic Reaction:
-
Add the aromatase enzyme solution to all wells.
-
Incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.[8]
-
Initiate the reaction by adding a fluorogenic aromatase substrate.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically over 60 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
Normalize the data to the vehicle control and plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression model (four-parameter logistic curve).
-
Objective: To assess the ability of synthesized Letrozole to inhibit the proliferation of estrogen-dependent breast cancer cells that express aromatase.
Methodology:
-
Cell Culture:
-
Culture MCF-7aro cells (MCF-7 cells stably transfected with the aromatase gene) in a suitable medium.
-
Prior to the experiment, switch the cells to a medium containing charcoal-stripped fetal bovine serum to remove exogenous steroids.
-
-
Treatment:
-
Seed the cells in 96-well plates and allow them to adhere.
-
Treat the cells with various concentrations of synthesized Letrozole or a reference standard in the presence of an androgen substrate (e.g., 1 nM testosterone) to allow for endogenous estrogen production.
-
Include controls with testosterone alone and vehicle-only controls.
-
-
Proliferation Assessment:
-
After a set incubation period (e.g., 6-7 days), assess cell proliferation using a suitable method such as the WST-1 or MTS assay.[9]
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each concentration relative to the testosterone-stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the drug concentration. Letrozole has been shown to be an effective inhibitor of MCF-7aro monolayer cell proliferation, with an estimated IC50 of 50-100 nM.[1]
-
Objective: To evaluate the in vivo anti-tumor efficacy of synthesized Letrozole in a mouse model.
Methodology:
-
Animal Model:
-
Use female, ovariectomized, immunodeficient mice (e.g., BALB/c nude mice).
-
Implant MCF-7Ca cells subcutaneously. These cells, transfected with the human aromatase gene, will form tumors that produce their own estrogen.[10]
-
-
Treatment Protocol:
-
Tumor Growth Measurement:
-
Measure tumor volume with calipers two to three times per week.
-
Monitor animal body weight and general health throughout the study.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., after 4-8 weeks or when control tumors reach a specified size), euthanize the animals.
-
Excise the tumors and record their final weights.
-
Optionally, collect blood samples to measure plasma estrogen levels.
-
-
Data Analysis:
-
Compare the mean tumor volume and weight between the treatment groups and the control group. A significant reduction in tumor growth in the group treated with synthesized Letrozole indicates in vivo efficacy.
-
Overall Validation Workflow
The validation of synthesized Letrozole is a multi-step process that integrates chemical analysis with biological efficacy testing.
Caption: Workflow for the validation of synthesized Letrozole.
Comparative Efficacy Summary
Letrozole is consistently demonstrated to be a highly potent aromatase inhibitor.[4] Preclinical studies have shown that while Letrozole and Anastrozole have similar potency in cell-free aromatase systems, Letrozole is significantly more potent in inhibiting intracellular aromatase in intact cell lines.[4] This superior potency often translates to greater suppression of estrogen levels and more effective tumor growth inhibition in in vivo models.[4] Exemestane, being a steroidal, irreversible inactivator, has a different mechanism of action and is also a potent inhibitor, though direct potency comparisons based solely on IC50 can be complex due to its irreversible nature.
Caption: Key characteristics of third-generation aromatase inhibitors.
References
- 1. Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of the Aromatase Enzyme by Exemestane Cysteine Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparative review of anastrozole, letrozole and exemestane in the management of early breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 9. [Establishment of an aromatase inhibitor letrozole-resistant breast cancer cell model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common synthesis protocols for 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, a key intermediate in the production of the aromatase inhibitor Letrozole.[1][2][3] The synthesis of this compound is critical, with a focus on maximizing the yield of the desired N1-substituted isomer while minimizing the formation of the undesired N4-substituted regioisomer. This document outlines various methodologies, presents quantitative data for comparison, and provides detailed experimental protocols.
Comparison of Synthesis Protocols
The primary route for synthesizing this compound involves the nucleophilic substitution reaction between an α-halo-4-tolunitrile, such as 4-(bromomethyl)benzonitrile, and 1,2,4-triazole or its corresponding salt.[1][4] Key variations in these protocols lie in the choice of base, solvent, and reaction temperature, all of which significantly impact reaction efficiency, yield, and purity.
| Protocol | Reactants | Base | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity/Selectivity | Reference |
| Method 1 | α-bromo-4-tolunitrile, Sodium salt of 1,2,4-triazole | Sodium salt of 1,2,4-triazole | Dimethylformamide (DMF) | 10-15 | 2 | ~60 | >96% selectivity | [1][4] |
| Method 2 | α-bromo-4-tolunitrile, 1,2,4-triazole | - | Chloroform/Acetonitrile | Reflux | 15 | Not specified | Purification by column chromatography required | [4][5] |
| Method 3 | 4-halomethyl benzonitrile, 1,2,4-triazole | Cesium Carbonate | Organic Solvent | Not specified | Not specified | Not specified | High purity claimed | [6][7] |
| Method 4 | 4-(halomethyl)benzonitrile, Salt of 1H-1,2,4-triazole | Salt of 1H-1,2,4-triazole | Dimethylacetamide | <0 | Not specified | High | Minimized formation of 4-[1-(1,3,4-triazolyl)methyl]benzonitrile impurity | [8] |
| Method 5 | 4-bromomethyl benzonitrile, 1H-1,2,4-triazole | Alkali Metal Carbonate | Acetone or Toluene | 20-50 | 1-4 (for addition) | 47-61 | ~99% | [7][9] |
Experimental Protocols
Below are detailed methodologies for key synthesis experiments.
Protocol 1: Synthesis using Sodium Salt of 1,2,4-triazole in DMF
This method is noted for its high selectivity and avoidance of column chromatography.[1]
Procedure:
-
Dissolve 98 g of the sodium salt of 1,2,4-triazole in 100 cc of dimethylformamide (DMF) at a temperature of 25-30°C.[4]
-
In a separate flask, prepare a solution of 100 g of 4-(bromomethyl)benzonitrile in 250 cc of DMF.
-
Cool the triazole salt solution to 10°C.
-
Add the 4-(bromomethyl)benzonitrile solution to the cooled triazole salt solution over a period of 30 minutes, maintaining the temperature at 10°C.
-
Stir the resulting mixture for 2 hours at a temperature of 10-15°C.[4]
-
Upon completion, add demineralized water to the reaction mixture.
-
Extract the product with dichloromethane.
-
Distill the organic layer to remove the solvent.
-
Crystallize the crude product from diisopropyl ether to obtain this compound.[1][4]
Protocol 2: Synthesis via Reflux in Chloroform and Acetonitrile
This earlier method often requires chromatographic purification to separate the desired product from its regioisomer.[4][5]
Procedure:
-
Prepare a solution of α-bromo-4-tolunitrile and 1,2,4-triazole in a mixture of chloroform and acetonitrile.
-
Reflux the solution with stirring for 15 hours.[4]
-
After the reaction is complete, cool the solution to room temperature.
-
Wash the solution with a 3% aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry it, and evaporate the solvent to yield the crude product, which may require further purification.[4]
Protocol 5: Controlled Addition of 1H-1,2,4-triazole
This improved process focuses on minimizing the formation of the undesired N4-isomer by controlling the addition of the triazole.[7][9]
Procedure:
-
Charge a reactor with 4-bromomethyl benzonitrile and an alkali metal carbonate (e.g., potassium carbonate) in a suitable organic solvent such as acetone or toluene.
-
Heat the mixture to a temperature between 20°C and 50°C.
-
Slowly add a solution of 1H-1,2,4-triazole to the mixture over a period of 1 to 4 hours, maintaining the reaction temperature.
-
After the addition is complete, continue to stir the mixture until the reaction is complete (monitored by TLC or HPLC).
-
Filter the reaction mixture to remove inorganic salts.
-
Evaporate the solvent from the filtrate.
-
The resulting residue can be further purified by crystallization from a suitable solvent like hexane or petroleum ether to yield this compound.
Visualizing the Synthesis Workflow
The following diagrams illustrate the generalized experimental workflow and the key chemical transformation in the synthesis of this compound.
Caption: Generalized workflow for the synthesis of this compound.
Caption: Chemical transformation showing desired product and isomeric impurity formation.
References
- 1. This compound | 112809-25-3 | Benchchem [benchchem.com]
- 2. Naarini Molbio Pharma [naarini.com]
- 3. This compound | 112809-25-3 [chemicalbook.com]
- 4. US20050209294A1 - Process for producing this compound - Google Patents [patents.google.com]
- 5. US20100190997A1 - Process for the Preparation of Letrozole - Google Patents [patents.google.com]
- 6. US20090270633A1 - Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4-[1-(1H-1,2,4-triazol-1-yl)methylene benzonitrile intermediate - Google Patents [patents.google.com]
- 7. US8198460B2 - Process for preparation of letrozole and its intermediates - Google Patents [patents.google.com]
- 8. US7705159B2 - Process for the preparation of letrozole - Google Patents [patents.google.com]
- 9. EP2212301B1 - An improved process for preparation of letrozole and its intermediates - Google Patents [patents.google.com]
The Potent Antifungal Landscape of 1,2,4-Triazole Derivatives: A Comparative Analysis
A deep dive into the antifungal efficacy of various 1,2,4-triazole derivatives reveals their significant potential in combating fungal infections. This guide provides a comparative analysis of their activity, supported by experimental data and detailed methodologies, for researchers and drug development professionals.
The escalating issue of fungal resistance to existing treatments has spurred the development of novel antifungal agents. Among these, 1,2,4-triazole derivatives have emerged as a particularly promising class of compounds. Their core structure serves as a versatile scaffold for chemical modifications, leading to a broad spectrum of antifungal activity. This guide synthesizes recent findings on the antifungal performance of various 1,2,4-triazole derivatives, offering a clear comparison of their efficacy.
The primary mechanism of action for triazole antifungals is the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway in fungi.[1][2] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, ultimately leading to fungal cell death.[3] Recent research also suggests a secondary mechanism in some fungi, where the accumulation of sterol intermediates provides negative feedback on HMG-CoA reductase, further inhibiting sterol synthesis.[2]
Comparative Antifungal Activity
The antifungal efficacy of 1,2,4-triazole derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. The following table summarizes the in vitro antifungal activity (MIC in µg/mL) of several recently developed 1,2,4-triazole derivatives against a panel of common fungal pathogens, compared to the standard antifungal drugs Fluconazole and Voriconazole.
| Compound/Drug | Candida albicans | Cryptococcus neoformans | Aspergillus fumigatus | Reference |
| Novel Triazole Derivatives | ||||
| Compound 7 (with 4-substitutedphenyl piperazine) | 16x lower than Voriconazole | 0.0156 | Not Reported | [4] |
| Compound 21 (with 4-substitutedphenyl piperazine) | Not Reported | 0.0156 | Not Reported | [4] |
| Compounds 10d, 10k, 10n, 10m, 10o | Better than Fluconazole | Not Reported | 0.125–1 | [5] |
| Compound 21b (N-(4-chlorobenzyl) piperazine carbodithioate) | 0.063–0.5 | Not Reported | Not Reported | [5] |
| Compounds 6b, 6c (with isoxazole moieties) | 0.0156–0.5 | 0.0156–0.5 | 0.0156–0.5 | [5] |
| Compounds 8d, 8k (with amino acid fragments) | Not Reported | Not Reported | Not Reported | [6] |
| Compound AS-14 (Schiff base derivative) | Better than Fluconazole | Not Reported | Not Reported | [7] |
| Reference Drugs | ||||
| Fluconazole | 0.25 - 1.0 | Not Reported | >64.0 | [8][9] |
| Voriconazole | Not Reported | Not Reported | Not Reported | [4] |
Note: "Not Reported" indicates that the data was not available in the cited sources. The activity of some compounds was described qualitatively as "better than" or "lower than" the reference drugs without providing specific MIC values.
Structure-Activity Relationship (SAR) Insights
The antifungal potency of 1,2,4-triazole derivatives is significantly influenced by the nature of the substituents on the core ring. Key SAR findings include:
-
Halogenation : The presence of halogen atoms, such as chlorine (Cl) and fluorine (F), on the aromatic rings of the side chains generally enhances antifungal activity.[5]
-
Electron-Withdrawing Groups : Groups like nitro (-NO2) and trifluoromethyl (-CF3) at specific positions can increase efficacy.[5]
-
Side Chain Modifications : The introduction of different heterocyclic rings (e.g., isoxazole, piperazine) and functional groups (e.g., amino acids, Schiff bases) can modulate the antifungal spectrum and potency.[5][6][7] For instance, derivatives with a 4-(4-substitutedphenyl) piperazine side chain have shown particularly high potency.[4]
Experimental Protocols
The determination of antifungal activity is primarily conducted through in vitro susceptibility testing. The following is a generalized protocol for the broth microdilution method, a standard procedure for determining MIC values.
Broth Microdilution Assay for Antifungal Susceptibility Testing
-
Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) and incubated. The fungal colonies are then suspended in a sterile saline solution, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted in the test medium (e.g., RPMI-1640).
-
Preparation of Test Compounds: The 1,2,4-triazole derivatives and reference antifungal agents are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.
-
Serial Dilution: A series of twofold dilutions of the test compounds are prepared in 96-well microtiter plates using the test medium.
-
Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are also included.
-
Incubation: The microtiter plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of visible fungal growth compared to the growth control.
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by 1,2,4-triazole derivatives.
Caption: Experimental workflow for the broth microdilution antifungal susceptibility test.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. isres.org [isres.org]
- 4. Design, synthesis and antifungal activities of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antifungal Activity, Structure-Activity Relationship and Molecular Docking Studies of 1,2,4-Triazole Schiff Base Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Cross-Validation of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analytical comparison of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, a critical intermediate in the synthesis of the non-steroidal aromatase inhibitor Letrozole, with an alternative intermediate used in the synthesis of a similar drug, Anastrozole.[1][2] The objective is to offer a comparative analysis of the analytical data to aid researchers and drug development professionals in the quality assessment and control of these pharmaceutical precursors.
Introduction
This compound (letrozole intermediate) and 2,2'-(5-(bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) (anastrozole intermediate D) are key building blocks in the synthesis of third-generation aromatase inhibitors.[1][2] The purity and characterization of these intermediates are paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide details the analytical methodologies and comparative data for these two compounds.
Comparative Analytical Data
The following tables summarize the key analytical and physical data for this compound and a key intermediate of Anastrozole.
Table 1: Physical and Chemical Properties
| Property | This compound | 2,2'-(5-(bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) |
| CAS Number | 112809-25-3 | 120511-84-4 |
| Molecular Formula | C₁₀H₈N₄ | C₁₅H₁₇BrN₂ |
| Molecular Weight | 184.20 g/mol | 305.21 g/mol |
| Appearance | White to off-white crystalline powder | White to off-white powder |
| Purity (Typical) | ≥95% - 99%+ (by HPLC)[3][4] | ≥98.0% |
Table 2: Spectroscopic Data Comparison
| Spectroscopic Data | This compound (Predicted/Reported for related structures) | 2,2'-(5-(bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile) (Reported for related structures) |
| ¹H NMR (CDCl₃, δ ppm) | ~8.1 (s, 1H, triazole), ~7.9 (s, 1H, triazole), ~7.7 (d, 2H, Ar-H), ~7.4 (d, 2H, Ar-H), ~5.4 (s, 2H, CH₂) | ~7.5 (s, 1H, Ar-H), ~7.4 (s, 2H, Ar-H), ~4.5 (s, 2H, CH₂Br), ~1.7 (s, 12H, 4xCH₃) |
| FT-IR (KBr, cm⁻¹) | ~3100 (C-H, aromatic), ~2230 (C≡N), ~1610, 1500 (C=C, aromatic), ~1280, 1130 (C-N) | ~3050 (C-H, aromatic), ~2240 (C≡N), ~1600, 1470 (C=C, aromatic), ~1220 (C-Br), ~680 (C-Br) |
| Mass Spectrometry (m/z) | [M+H]⁺ = 185.08 | [M+H]⁺ = 305.07 |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is suitable for the determination of the purity of this compound and its alternatives, as well as for the quantification of related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and data acquisition software.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 20 mM ammonium acetate in water) and an organic solvent (e.g., acetonitrile). A typical starting condition could be 70:30 (Buffer:Acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 100 mL of the mobile phase to obtain a concentration of 0.1 mg/mL.
Fourier-Transform Infrared (FT-IR) Spectroscopy
This technique is used for the identification and confirmation of the functional groups present in the molecule.
-
Instrumentation: A Fourier-Transform Infrared Spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.
-
Measurement Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule (e.g., C≡N stretch, aromatic C-H stretch, etc.).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of the compound.
-
Instrumentation: A Nuclear Magnetic Resonance Spectrometer (e.g., 400 MHz or 500 MHz).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR: Acquire the proton NMR spectrum to determine the chemical shifts, integration, and coupling patterns of the protons.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum to identify the number and types of carbon atoms in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., LC-MS or GC-MS).
-
Ionization Technique: Electrospray ionization (ESI) for LC-MS or electron ionization (EI) for GC-MS.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions to confirm the molecular weight and deduce structural information.
Visualizations
The following diagrams illustrate the synthesis workflow and the analytical characterization process.
Caption: Synthesis and Quality Control Workflow for Letrozole.
Caption: Logical Workflow for Analytical Characterization.
References
A Comparative Guide to Letrozole Impurity Standards for Analytical Validation
For researchers, scientists, and drug development professionals, ensuring the purity and quality of active pharmaceutical ingredients (APIs) like Letrozole is paramount. This guide provides a comprehensive comparison of commercially available Letrozole impurity standards, referencing pharmacopeial requirements from the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). Detailed experimental protocols for analytical validation are also included to support robust quality control.
Comparison of Letrozole Impurity Standards
The selection of appropriate impurity standards is critical for the accurate identification and quantification of potential impurities in Letrozole. Both pharmacopeial and non-pharmacopeial standards are available, each serving a specific purpose in the drug development and quality control lifecycle. Pharmacopeial standards are officially recognized reference materials that are essential for compendial method validation.
Below is a summary of key Letrozole impurities, their acceptance criteria as per the USP, and a list of commercially available reference standards.
| Impurity Name | Chemical Name | CAS Number | Pharmacopeia | Acceptance Criteria (USP) | Commercially Available From |
| Letrozole | 4,4'-((1H-1,2,4-Triazol-1-yl)methylene)dibenzonitrile | 112809-51-5 | USP, EP, BP | - | Sigma-Aldrich, LGC Standards, Pharmaffiliates |
| Letrozole Related Compound A | 4,4',4''-Methylidynetrisbenzonitrile | 112809-52-6 | USP | ≤ 0.3% | Sigma-Aldrich (USP & EP), Pharmaffiliates |
| 4,4′,4′′-Methylidenetrisbenzonitrile | 4,4',4''-Methanetriyltribenzonitrile | 113402-31-6 | USP | ≤ 0.2% | SynZeal, Pharmaffiliates |
| Any other individual impurity | - | - | USP | ≤ 0.1% | - |
| Total other impurities | - | - | USP | ≤ 0.3% | - |
| Letrozole Impurity A (EP) | 4,4'-((4H-1,2,4-Triazol-4-yl)methylene)dibenzonitrile | 112809-52-6 | EP | - | Sigma-Aldrich (EP) |
| Letrozole Impurity B (EP) | 4,4',4''-Methanetriyltribenzonitrile | 113402-31-6 | EP | - | SynZeal |
| Letrozole Impurity D | 4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile | 112809-26-4 | - | - | Pharmaffiliates |
| Letrozole Mono-Amide Impurity | N/A | 2500927-47-7 | - | - | Pharmaffiliates |
| Letrozole N-Oxide 1 | N/A | N/A | - | - | Pharmaffiliates |
Note: The acceptance criteria listed are based on the USP monograph for Letrozole.[1] Researchers should always refer to the latest version of the relevant pharmacopeia for the most up-to-date information. Commercial availability is subject to change.
Experimental Protocols for Analytical Validation
A robust analytical method is crucial for the reliable detection and quantification of Letrozole and its impurities. High-Performance Liquid Chromatography (HPLC) is the most common technique employed. Below is a typical experimental protocol for the validation of a stability-indicating HPLC method for Letrozole.
HPLC Method Parameters
A stability-indicating HPLC method should be developed and validated to separate Letrozole from its potential degradation products and process impurities.[2]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of a buffer solution (e.g., 10 mM tetrabutylammonium hydrogen sulfate) and an organic solvent (e.g., methanol or acetonitrile) in a gradient or isocratic elution. A common ratio is 80:20 (v/v) of methanol to buffer.[3]
-
Detection Wavelength: 240 nm[3]
-
Injection Volume: 20 µL[3]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of Letrozole reference standard in the mobile phase or a suitable diluent to obtain a stock solution of a specific concentration (e.g., 1000 µg/mL).[3]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover a linear range (e.g., 0.5–150 µg/mL).[3]
-
Sample Preparation: For tablet dosage forms, weigh and finely powder a specific number of tablets (e.g., 20 tablets).[3] Accurately weigh a portion of the powder equivalent to a known amount of Letrozole, dissolve it in a suitable solvent (e.g., methanol), sonicate to ensure complete dissolution, and then dilute with the mobile phase to the desired concentration.[3] Filter the solution through a 0.45 µm nylon filter before injection.[3]
Method Validation Parameters (as per ICH Guidelines)
-
Specificity/Selectivity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is often demonstrated through forced degradation studies.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A linear relationship should be established across a range of concentrations (e.g., by plotting a calibration curve and determining the correlation coefficient, which should be close to 1).[3]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies, where a known amount of the impurity standard is spiked into the sample matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Forced Degradation Studies
To establish the stability-indicating nature of the analytical method, forced degradation studies are performed on the drug substance. This involves subjecting the sample to various stress conditions to induce degradation.
-
Acid Degradation: Reflux the sample in an acidic solution (e.g., 0.1 M HCl) at an elevated temperature (e.g., 80 °C) for a specified period (e.g., 30 minutes).[3]
-
Base Degradation: Reflux the sample in a basic solution (e.g., 0.1 M NaOH) under similar conditions as acid degradation.[3]
-
Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat at a high temperature for a defined period.
-
Photolytic Degradation: Expose the drug substance to UV light.
After each stress condition, the samples are analyzed by the developed HPLC method to ensure that the degradation products are well-separated from the main Letrozole peak and from each other.
Workflow for Analytical Validation of Letrozole Impurity Standards
The following diagram illustrates a typical workflow for the analytical validation of Letrozole impurity standards, from the initial selection of standards to the final data analysis and reporting.
Caption: A flowchart illustrating the key stages in the analytical validation of Letrozole impurity standards.
References
Safety Operating Guide
Proper Disposal of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, a compound utilized in various research and synthetic applications. Adherence to these protocols is essential for protecting personnel and the environment.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled[1][2]. It can also cause skin and serious eye irritation[2][3].
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166, or equivalent approved government standards such as NIOSH (US) or EN 166(EU)[4].
-
Skin Protection: Handle with chemical-resistant gloves. Gloves must be inspected prior to use, and proper glove removal technique should be followed to avoid skin contact[4].
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator. For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges[4].
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood[3].
-
Avoid the formation of dust[4].
II. Spill Management
In the event of a spill, follow these steps to ensure safe cleanup and containment:
-
Evacuate Personnel: Evacuate non-essential personnel from the spill area.
-
Ensure Ventilation: Ensure adequate ventilation to disperse any airborne dust or vapors.
-
Contain the Spill: Prevent further leakage or spreading of the material if it is safe to do so.
-
Cleanup:
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose of Cleanup Materials: All contaminated cleanup materials should be treated as hazardous waste and disposed of accordingly.
III. Disposal Procedures
The primary method for the disposal of this compound is through a licensed professional waste disposal service. Do not dispose of this chemical into drains, waterways, or soil[5].
Step-by-Step Disposal Protocol:
-
Segregation: Collect waste this compound and any materials contaminated with it (e.g., filter paper, absorbent pads) in a dedicated, properly labeled hazardous waste container.
-
Containerization:
-
Use a suitable, closed container for waste collection[4].
-
Ensure the container is clearly and accurately labeled with the chemical name: "this compound" and the appropriate hazard symbols.
-
Do not overfill containers; it is recommended not to fill them beyond 90% capacity to prevent spillage during transport[6].
-
-
Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials such as acids, acid chlorides, acid anhydrides, and oxidizing agents[4].
-
Professional Disposal:
-
Contact a licensed professional waste disposal company to arrange for pickup and disposal[4].
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.
-
The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber[4].
-
Surplus and non-recyclable solutions should also be offered to a licensed disposal company[4].
-
-
Contaminated Packaging: Dispose of contaminated packaging as unused product in the same manner as the chemical itself[4].
IV. Experimental Waste Management
For laboratories conducting experiments with this compound, a systematic approach to waste management is crucial. The following workflow outlines the decision-making process for handling and disposing of waste generated from experimental protocols.
Caption: Disposal Workflow for this compound.
V. Quantitative Data Summary
While specific quantitative data for disposal is context-dependent (e.g., concentration in a waste stream), the toxicological data underscores the need for careful handling and disposal.
| Hazard Classification | Value | Reference |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | [1][2] |
| Acute Toxicity, Dermal | Category 4 (Harmful in contact with skin) | [1][2] |
| Acute Toxicity, Inhalation | Category 4 (Harmful if inhaled) | [1][2] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | [2] |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | [2] |
Note: The toxicological properties of this chemical have not been thoroughly investigated, and it should be handled with care[4].
By implementing these procedures, laboratories can ensure the safe, responsible, and compliant disposal of this compound, thereby fostering a secure research environment. Always consult your institution's specific waste disposal guidelines and the most current Safety Data Sheet (SDS) before handling and disposing of any chemical.
References
Safeguarding Your Research: A Guide to Handling 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile
Essential safety protocols and logistical plans are critical for the secure and effective handling of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile in a laboratory setting. This guide provides drug development professionals, researchers, and scientists with immediate, actionable steps for personal protective equipment (PPE), operational procedures, and disposal.
This chemical is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin, eye, and respiratory irritation.[2][3] Adherence to the following guidelines is imperative to ensure personal and environmental safety.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required protective gear.
| Body Part | Personal Protective Equipment | Standard/Specification |
| Eyes/Face | Safety glasses with side-shields or goggles | Conforming to EN166 (EU) or ANSI Z87.1 (US)[2][3] |
| Hands | Chemical-resistant gloves (e.g., Nitrile) | Inspected prior to use[2][4][5][6][7] |
| Body | Protective clothing/Laboratory coat | To prevent skin exposure[1][2][3] |
| Respiratory | NIOSH/MSHA or EN 149 approved respirator | Use in well-ventilated areas or when exposure limits may be exceeded[1][2] |
Experimental Workflow and Safety Procedures
Proper handling from receipt of the chemical to its final disposal is crucial. The following diagram outlines the recommended workflow to minimize risk.
Operational Plan: Step-by-Step Guidance
Receiving and Storage:
-
Upon receipt, inspect the container for damage or leaks.
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and reducing agents.[1]
-
Keep the container tightly closed.
Handling and Use:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Avoid the formation of dust and aerosols.[2]
-
Do not eat, drink, or smoke in the laboratory.[1]
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[1][2][3] Seek medical attention if irritation persists.[1][2]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[1][2][3] Seek immediate medical attention.
-
If inhaled: Move the person to fresh air.[1][2][3] If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[1][3]
-
If swallowed: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water.[1][2][3] Seek medical attention if you feel unwell.[1]
-
In case of a spill: Evacuate the area. Wear appropriate PPE and absorb the spill with inert material (e.g., sand, vermiculite).[8] Collect the material in a suitable, closed container for disposal.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Dispose of the chemical and its container through a licensed and approved waste disposal facility.[1][3]
-
Do not allow the chemical to enter drains or waterways.[2][3]
-
Contaminated PPE should be disposed of as hazardous waste.
By adhering to these safety protocols, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- 1. fishersci.com [fishersci.com]
- 2. capotchem.cn [capotchem.cn]
- 3. aksci.com [aksci.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. glovesnstuff.com [glovesnstuff.com]
- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. hsa.ie [hsa.ie]
- 8. nj.gov [nj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
